Tetrapropylammonium bisulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hydrogen sulfate;tetrapropylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJKKOSZCHGEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585012 | |
| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56211-70-2 | |
| Record name | Tetrapropylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrapropylammonium Bisulfate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. The document details its synthesis, physicochemical properties, and key roles as a phase transfer catalyst and an ion-pairing agent, with a focus on its relevance to the pharmaceutical industry.
Physicochemical Properties
This compound is a white solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₉NO₄S | [1][2] |
| Molecular Weight | 283.43 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 158-160 °C | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 56211-70-2 | [1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization reaction of tetrapropylammonium hydroxide with sulfuric acid. This acid-base reaction is typically exothermic and results in the formation of the salt and water.[3][4]
Experimental Protocol: Neutralization Reaction
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Tetrapropylammonium hydroxide solution (e.g., 40% in water)
-
Sulfuric acid (e.g., 98%)
-
Deionized water
-
Indicator solution (e.g., phenolphthalein)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of Reactants:
-
Accurately measure a known volume of tetrapropylammonium hydroxide solution into a beaker.
-
Dilute the concentrated sulfuric acid to a known concentration (e.g., 1 M) by slowly adding the acid to cold deionized water with constant stirring in an ice bath.
-
-
Titration and Neutralization:
-
Add a few drops of phenolphthalein indicator to the tetrapropylammonium hydroxide solution.
-
Slowly add the diluted sulfuric acid from a burette to the stirred tetrapropylammonium hydroxide solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.[3]
-
Continue the addition until the indicator changes color, signifying the equivalence point of the neutralization reaction.[5] Record the volume of sulfuric acid added.
-
-
Stoichiometric Reaction:
-
Based on the titration results, calculate the required volume of the sulfuric acid solution to completely neutralize a larger batch of the tetrapropylammonium hydroxide solution.
-
In a larger reaction vessel equipped with a magnetic stirrer and placed in an ice bath, slowly add the calculated volume of sulfuric acid to the tetrapropylammonium hydroxide solution.
-
-
Isolation and Purification:
-
Once the addition is complete and the solution is neutral, remove the solvent (water) using a rotary evaporator under reduced pressure.
-
The resulting white solid is this compound. The product can be further purified by recrystallization from an appropriate solvent system if required.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
-
Core Applications in Research and Industry
This compound's unique properties make it a valuable reagent in several chemical processes, particularly in the pharmaceutical sector.[6]
Phase Transfer Catalysis
As a phase transfer catalyst (PTC), this compound facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The tetrapropylammonium cation forms a lipophilic ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This methodology offers significant advantages, including the use of inexpensive and environmentally benign solvents like water, and the avoidance of hazardous and costly bases.[6]
Below is a diagram illustrating the mechanism of phase transfer catalysis using this compound.
Caption: Phase transfer catalysis workflow.
In the pharmaceutical industry, phase transfer catalysis is employed in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates.[6][8] For instance, it is used in N-alkylation, C-alkylation, and esterification reactions, which are common steps in the synthesis of complex drug molecules.[6] The use of PTC can lead to higher yields, improved product purity, and more sustainable manufacturing processes.[6]
Ion-Pair Chromatography
In analytical chemistry, this compound is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC).[9][10] This technique is essential for the separation and analysis of ionic and highly polar compounds, which are often encountered in drug discovery and quality control.[9][10]
The tetrapropylammonium cation pairs with an anionic analyte, forming a neutral, more hydrophobic ion pair. This increased hydrophobicity enhances the retention of the analyte on the non-polar stationary phase of the HPLC column, allowing for its effective separation from other components in the sample mixture.[9] This is particularly useful for the analysis of drug substances and their impurities.[10]
The following diagram illustrates the principle of ion-pair chromatography.
Caption: Ion-pair chromatography mechanism.
Applications in Drug Development
The application of this compound in the pharmaceutical industry is multifaceted, contributing to both the synthesis and analysis of therapeutic agents.
Pharmaceutical Synthesis
Phase transfer catalysis, facilitated by reagents like this compound, is a key technology in green chemistry for drug synthesis.[11] It allows for the efficient synthesis of complex molecules by enabling reactions between reagents that would otherwise not come into contact. This is crucial for the manufacturing of many APIs, including anti-inflammatory drugs and anti-cancer agents, where specific stereochemistry and high purity are paramount.[6] For example, the synthesis of clopidogrel bisulfate, an antiplatelet agent, involves steps where phase transfer catalysis could be beneficially applied to improve yield and reduce by-products.[12][13] The synthesis of chlortetracycline bisulfate has also been explored to improve solubility and bioavailability.[14]
Drug Analysis and Quality Control
The purity and stability of pharmaceutical products are critical for patient safety and efficacy. HPLC with ion-pair reagents like this compound is a powerful tool for the quality control of drugs.[9][10] It is used to separate and quantify the API, as well as to detect and quantify any impurities or degradation products that may be present in the final drug product.[10] This ensures that the drug meets the stringent requirements of regulatory agencies. For instance, HPLC methods utilizing ion-pairing agents have been developed for the analysis of various pharmaceutical substances, ensuring their quality and stability.[15][16]
Conclusion
This compound is a versatile and valuable chemical compound with significant applications in both synthetic and analytical chemistry. Its role as a phase transfer catalyst and an ion-pairing reagent makes it particularly important for the pharmaceutical industry, contributing to more efficient and sustainable drug synthesis and ensuring the quality and safety of pharmaceutical products through robust analytical methods. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to effectively utilize this compound in their work.
References
- 1. This compound | 56211-70-2 [chemicalbook.com]
- 2. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. umb.edu.pl [umb.edu.pl]
- 4. medium.com [medium.com]
- 5. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 6. ptfarm.pl [ptfarm.pl]
- 7. biomedres.us [biomedres.us]
- 8. koyonchem.com [koyonchem.com]
- 9. ijpca.org [ijpca.org]
- 10. medjpps.com [medjpps.com]
- 11. iajpr.com [iajpr.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrapropylammonium Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in analytical chemistry and organic synthesis. The document details its chemical structure, physical properties, and provides in-depth experimental protocols for its key applications.
Chemical Identity and Properties
This compound, also known as tetrapropylammonium hydrogen sulfate, is a white crystalline solid. It is an ion-pairing reagent and a phase-transfer catalyst, facilitating reactions between substances in different phases.[1][2]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tetrapropylazanium;hydrogen sulfate | [3][4] |
| Synonyms | Tetrapropylammonium hydrogen sulfate, Tetra-n-propylammonium hydrogen sulfate | [3][5] |
| CAS Number | 56211-70-2 | [6][7] |
| Molecular Formula | C₁₂H₂₉NO₄S | [3][6][5] |
| Molecular Weight | 283.43 g/mol | [6][7] |
| Melting Point | 158-160 °C | [1][5] |
| Solubility | Soluble in water and methanol (slightly). | [5][8] |
| Appearance | White to off-white solid/crystals. | [1][5][7] |
| SMILES String | CCC--INVALID-LINK--(CCC)CCC.[O-]S(=O)(O)=O | [6] |
| InChI Key | MOXJKKOSZCHGEU-UHFFFAOYSA-M | [3][7] |
Chemical Structure
This compound is an ionic compound. It consists of a positively charged tetrapropylammonium cation and a negatively charged bisulfate (hydrogen sulfate) anion. The tetrapropylammonium cation has a central nitrogen atom bonded to four propyl groups.
Figure 1: Chemical structure of this compound.
Applications and Experimental Protocols
This compound is primarily utilized in two main areas: as an ion-pairing reagent in chromatography and as a phase-transfer catalyst in organic synthesis.
In ion-pair chromatography, this compound is added to the mobile phase to separate charged analytes. The tetrapropylammonium cation forms an ion pair with an anionic analyte, neutralizing its charge and allowing it to be retained and separated on a reverse-phase column.
Experimental Protocol: Analysis of Water-Soluble Vitamins by HPLC
This protocol describes the separation of water-soluble vitamins using reverse-phase high-performance liquid chromatography (HPLC) with this compound as an ion-pairing reagent.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1 M Acetate buffer (pH 4.5) containing 10 mM this compound
-
Mobile Phase B: Acetonitrile
-
Standard solutions of thiamine (B1), riboflavin (B2), niacin (B3), pyridoxine (B6), and ascorbic acid (C)
Procedure:
-
Mobile Phase Preparation: Prepare the acetate buffer and dissolve the appropriate amount of this compound. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm (can be optimized for specific vitamins)
-
Injection volume: 20 µL
-
Gradient elution: Start with 100% Mobile Phase A, and linearly increase the concentration of Mobile Phase B to 40% over 20 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
Figure 2: Workflow for HPLC analysis using an ion-pairing reagent.
As a phase-transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] The tetrapropylammonium cation can transport an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs.
Experimental Protocol: Synthesis of Benzyl Cyanide
This protocol outlines the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using this compound as a phase-transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
This compound
-
Dichloromethane (organic solvent)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water. Add a solution of benzyl chloride in dichloromethane.
-
Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of this compound to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to obtain pure benzyl cyanide.
Figure 3: Logical workflow for phase-transfer catalyzed synthesis.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] It is also hygroscopic and should be stored in a dry, well-ventilated place.[5]
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before use.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 56211-70-2: Tetrapropylammonium hydrogen sulfate [cymitquimica.com]
- 3. Tetra-n-propylammonium hydrogen sulfate, 98% | Fisher Scientific [fishersci.ca]
- 4. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 56211-70-2 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound = 99 , Ion-Pair reagent 56211-70-2 [sigmaaldrich.com]
- 8. Tetrapropylammonium hydrogen sulfate [chembk.com]
An In-depth Technical Guide to the Physical Properties of Tetrapropylammonium Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tetrapropylammonium bisulfate. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.
Core Physical and Chemical Properties
This compound is a quaternary ammonium salt that sees significant use as an ion-pair reagent in analytical chromatography and as a phase-transfer catalyst in organic synthesis.[1] Its efficacy in these applications is intrinsically linked to its physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₉NO₄S | [2][3][4] |
| Molecular Weight | 283.43 g/mol | [2][3][4][5][6][7][8] |
| Appearance | White to off-white solid/crystals | [2][5] |
| Melting Point | 158-160 °C | [1][2][3][5][8] |
| Solubility | Slightly soluble in methanol and water | [2][3] |
| Hygroscopicity | Hygroscopic | [3][8] |
Spectroscopic Data
Ultraviolet (UV) Absorption
The UV absorption profile of this compound is a critical parameter for its application in chromatography, ensuring minimal interference with the detection of analytes.
| Wavelength (λ) | Maximum Absorbance (Amax) | Reference(s) |
| 210 nm | 0.05 | [2][3][5] |
| 220 nm | 0.04 | [2][3][5] |
| 230 nm | 0.03 | [2][3][5] |
| 260 nm | 0.02 | [2][3][5] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, the following methodologies represent standard approaches for compounds of this class.
Melting Point Determination
The melting point of a solid is a fundamental indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
Solubility Determination
Solubility is a key parameter influencing the choice of solvents for reactions, purifications, and analytical methods.
Methodology:
-
Solvent Selection: A known volume of the solvent of interest (e.g., water, methanol) is placed in a thermostatically controlled vessel.
-
Equilibration: The solvent is allowed to reach a constant temperature.
-
Solute Addition: A pre-weighed amount of this compound is added to the solvent with continuous stirring.
-
Saturation: The addition of the solute continues until a saturated solution is formed, indicated by the presence of undissolved solid.
-
Analysis: An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as gravimetric analysis after solvent evaporation or titration.
Application in Ion-Pair Chromatography
This compound is frequently employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) for the separation of anionic analytes. The underlying principle involves the formation of a neutral ion pair that can be retained by the non-polar stationary phase.
Caption: Mechanism of Ion-Pair Chromatography with Tetrapropylammonium.
General Synthesis Workflow
The synthesis of this compound can be achieved through the neutralization of tetrapropylammonium hydroxide with sulfuric acid. This acid-base reaction yields the desired salt and water.
Caption: General Synthesis Route for this compound.
References
A Comprehensive Technical Overview of Tetrapropylammonium Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the physicochemical properties of tetrapropylammonium bisulfate, a quaternary ammonium salt utilized in various scientific applications.
Core Molecular and Physical Data
This compound, also known as tetrapropylammonium hydrogen sulfate, is a chemical compound with significant applications in ion-pair chromatography.[1][2] A summary of its key quantitative data is presented below.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₂₉NO₄S | [3][4][5] |
| Linear Formula | (CH₃CH₂CH₂)₄N(HSO₄) | [1] |
| Molecular Weight | 283.43 g/mol | [1][2][3][4][6] |
| CAS Number | 56211-70-2 | [1][2][3][4][5] |
| Physical Form | Crystals | [1][2] |
| Melting Point | 158-160 °C | [2] |
Structural and Logical Representation
To elucidate the relationships between the compound's nomenclature, formula, and key identifiers, the following logical diagram is provided.
References
- 1. This compound = 99 , Ion-Pair reagent 56211-70-2 [sigmaaldrich.com]
- 2. This compound for ion pair chromatography, LiChropur , = 99.0 56211-70-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Tetra-n-propylammonium hydrogen sulfate, 98% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrapropylammonium Bisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, outlines a general synthesis protocol, discusses its primary applications, and presents relevant safety information.
Core Chemical Information
This compound, also known as tetrapropylammonium hydrogen sulfate, is a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment at room temperature.[1][2] Its primary use is as a phase-transfer catalyst and an ion-pair reagent.[2][3]
Chemical Identifiers
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 283.43 g/mol | [1][3][4][7] |
| Melting Point | 158-160 °C | [2] |
| Purity | ≥97% to ≥99% (depending on grade) | [3] |
| λmax | 210 nm (Amax: 0.05), 220 nm (Amax: 0.04), 230 nm (Amax: 0.03), 260 nm (Amax: 0.02), 500 nm (Amax: 0.02) | |
| SMILES String | CCC--INVALID-LINK--(CCC)CCC.[O-]S(=O)(O)=O | |
| InChI Key | MOXJKKOSZCHGEU-UHFFFAOYSA-M |
Synthesis Protocol
While various specific synthesis routes exist, a general and common method for the preparation of tetra-n-alkylammonium hydrogen sulfates involves the reaction of the corresponding tetra-n-alkylammonium halide with sulfuric acid. A generalized experimental protocol is provided below.
General Synthesis of this compound
-
Reaction Setup: A solution of tetrapropylammonium bromide in a suitable organic solvent (e.g., dichloromethane or acetonitrile) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The vessel is cooled in an ice bath.
-
Acid Addition: A stoichiometric amount of concentrated sulfuric acid is slowly added dropwise to the stirred solution. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure the completion of the reaction.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by recrystallization from an appropriate solvent system, such as an ethanol/ether mixture, to yield the final white crystalline this compound.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Logical Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile reagent with several key applications in both academic and industrial research, including drug development.
-
Phase-Transfer Catalysis: One of its primary roles is as a phase-transfer catalyst (PTC). It facilitates the transfer of reactants between two immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.[2] This is particularly useful in nucleophilic substitution reactions, alkylations, and oxidations, which are common transformations in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2]
-
Ion-Pair Chromatography: In analytical chemistry, it is employed as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC).[3] It is added to the mobile phase to form neutral ion pairs with charged analytes, which enhances their retention and separation on reverse-phase columns. This technique is widely used for the analysis of ionic drug substances and metabolites.
-
Ionic Liquids: this compound is utilized in the preparation of room-temperature ionic liquids (RTILs).[8] RTILs are valued as green solvents and catalysts in a variety of chemical processes due to their low volatility, high thermal stability, and tunable properties.
Applications of this compound
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Hazard Statements:
-
Precautionary Statements:
As a hygroscopic substance, it should be stored in a tightly sealed container in a dry place to prevent moisture absorption, which can affect its purity and performance.
References
- 1. This compound | 56211-70-2 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 四丙基硫酸氢铵 ≥99%, Ion-Pair reagent | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS # 56211-70-2, this compound - chemBlink [ww.chemblink.com]
- 7. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. theclinivex.com [theclinivex.com]
The Dawn of a Cationic Revolution: An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of quaternary ammonium salts (QACs), from their initial synthesis to their development as broad-spectrum antimicrobial agents. This document details the foundational experiments, presents key quantitative data, and outlines the experimental protocols that have defined the field.
A Historical Overview: From Chemical Curiosities to Essential Biocides
The journey of quaternary ammonium salts from their synthesis in the late 19th century to their recognition as potent antimicrobial agents in the early 20th century is a testament to scientific inquiry and development.
The foundational synthesis of this class of compounds is credited to Nikolai Menshutkin in 1890, who first described the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, a process now known as the Menshutkin reaction.[1]
However, it was the work of Jacobs and Heidelberger at the Rockefeller Institute in 1916 that first brought the bactericidal properties of QACs to light.[2] They synthesized a series of quaternary salts of hexamethylenetetramine and observed their potent antimicrobial activity.[2][3]
The full potential of QACs as germicides was more broadly recognized in 1935 through the work of Gerhard Domagk.[4] He demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly enhanced the biocidal properties of the compound.[4] This discovery led to the development of benzalkonium chloride, the first commercially available QAC, which was introduced as a disinfectant and antiseptic.[5]
The Evolution of Quaternary Ammonium Salts: A Generational Advance in Antimicrobial Efficacy
Since their initial discovery, QACs have undergone several generations of development, each offering improvements in biocidal activity, hard water tolerance, and reduced toxicity.
-
First Generation (1935): Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC), such as benzalkonium chloride, were the first to be introduced. They have good antimicrobial activity but are less effective in the presence of hard water and organic soil.[4]
-
Second Generation: Alkyl Dimethyl Ethylbenzyl Ammonium Chlorides (ADEBAC) were developed through the substitution of the aromatic ring hydrogen with an ethyl group. These are often used in combination with first-generation QACs.[4]
-
Third Generation (1955): These are dual-quat mixtures, combining first and second-generation QACs (e.g., a mix of ADBAC and ADEBAC). This combination resulted in increased biocidal activity and detergency with reduced toxicity.[4][6]
-
Fourth Generation (1965): Known as "twin-chain" or "dual-chain" quats, such as Didecyldimethylammonium chloride (DDAC), these compounds exhibit superior germicidal performance, especially in the presence of organic soil and hard water.[4]
-
Fifth Generation: These are mixtures of fourth-generation QACs with first-generation compounds (e.g., DDAC and ADBAC) to provide a broader spectrum of antimicrobial activity.
Quantitative Assessment of Antimicrobial Efficacy
The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Different Generations of QACs
| Generation | Representative Compound(s) | Test Organism | Representative MIC (µg/mL) |
| First | Benzalkonium Chloride (BAC) | Staphylococcus aureus | 1 - 10 |
| Escherichia coli | 12 - 60[7] | ||
| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Staphylococcus aureus | 1 - 5 |
| Escherichia coli | 10 - 50 | ||
| Third | Mixture of ADBAC and ADEBAC | Staphylococcus aureus | 0.5 - 5 |
| Escherichia coli | 5 - 40 | ||
| Fourth | Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.5 - 2 |
| Escherichia coli | 2 - 20 | ||
| Fifth | Mixture of DDAC and ADBAC | Staphylococcus aureus | <1 |
| Escherichia coli | 1 - 15 |
Note: MIC values can vary significantly depending on the specific strain, testing conditions, and the purity of the compound.
Mechanism of Antimicrobial Action: A Multi-Step Process
The primary mechanism of action of quaternary ammonium salts involves the disruption of the microbial cell membrane, leading to cell death. This process can be broken down into several key steps.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : III. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE QUATERNARY SALTS OBTAINED FROM HALOGENACETYL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
- 5. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]
- 6. environex.net.au [environex.net.au]
- 7. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of Tetrapropylammonium Bisulfate: A Technical Guide for Researchers
An In-depth Examination of a Key Intermediate in Pharmaceutical Development
Introduction
Tetrapropylammonium bisulfate [(CH₃CH₂CH₂)₄N]HSO₄ is a quaternary ammonium salt that finds application in various chemical syntheses, including as an ion-pairing reagent and a precursor for ionic liquids. Its utility in drug development and manufacturing necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its analysis, and presents a theoretical framework for its thermal decomposition, addressing the current gaps in publicly available experimental data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56211-70-2 | N/A |
| Molecular Formula | C₁₂H₂₉NO₄S | N/A |
| Molecular Weight | 283.43 g/mol | N/A |
| Melting Point | 158-160 °C | N/A |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols provide a detailed methodology for conducting these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying mass loss.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 200 °C at a heating rate of 10 °C/min to observe the melting transition.
-
For decomposition studies, a separate experiment can be run from 30 °C to a higher temperature (e.g., 400 °C) at the same heating rate.
-
-
Data Acquisition: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
Calculate the enthalpy of transition (e.g., enthalpy of fusion, ΔHf) by integrating the area under the corresponding peak.
-
Visualizing Experimental Workflow
The logical flow of the experimental protocol for assessing the thermal stability of this compound is illustrated in the following diagram.
Caption: Experimental workflow for thermal analysis.
Theoretical Thermal Decomposition Pathway
In the absence of specific experimental data, a theoretical decomposition pathway for this compound can be proposed based on the known thermal behavior of related quaternary ammonium salts and bisulfate compounds.
The decomposition is likely to proceed in a multi-step process:
-
Initial Decomposition of the Cation: Quaternary ammonium cations with beta-hydrogens, such as tetrapropylammonium, can undergo Hofmann elimination at elevated temperatures to yield a tertiary amine (tripropylamine) and an alkene (propene).
-
Decomposition of the Bisulfate Anion: The bisulfate anion (HSO₄⁻) is expected to undergo thermal decomposition, potentially involving dehydration to form pyrosulfate (S₂O₇²⁻) and subsequent decomposition at higher temperatures to release sulfur oxides (SOₓ).
The proposed theoretical decomposition pathway is visualized below.
Navigating the Solubility of Tetrapropylammonium Bisulfate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrapropylammonium bisulfate in organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on equipping researchers with the necessary knowledge and experimental protocols to determine solubility profiles tailored to their specific needs.
Introduction to this compound
This compound, an ionic liquid, is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂)₄N]HSO₄. Its properties, including its solubility, are of significant interest in various applications such as phase transfer catalysis, electrochemical solutions, and as a reagent in organic synthesis. A thorough understanding of its behavior in different organic solvents is crucial for process optimization, reaction design, and formulation development.
Quantitative Solubility Data
As of the compilation of this guide, extensive quantitative solubility data for this compound in a wide array of organic solvents is not published in readily accessible scientific literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Method | Reference |
| Methanol | Isothermal Gravimetric | (User-Generated) | ||
| Ethanol | Isothermal Gravimetric | (User-Generated) | ||
| Acetone | Isothermal Gravimetric | (User-Generated) | ||
| Acetonitrile | Isothermal Gravimetric | (User-Generated) | ||
| Dichloromethane | Isothermal Gravimetric | (User-Generated) | ||
| Toluene | Isothermal Gravimetric | (User-Generated) | ||
| N,N-Dimethylformamide (DMF) | Isothermal Gravimetric | (User-Generated) | ||
| Dimethyl Sulfoxide (DMSO) | Isothermal Gravimetric | (User-Generated) |
Experimental Protocol: Isothermal Solid-Liquid Equilibrium Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent at a constant temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Apparatus
-
Solute: High-purity this compound (recrystallized and dried under vacuum).
-
Solvent: HPLC-grade or equivalent purity organic solvent of interest.
-
Equipment:
-
Thermostatic shaker bath or magnetic stirrer with a temperature controller.
-
Jacketed glass vessel or sealed vials.
-
Calibrated thermometer or thermocouple.
-
Analytical balance (±0.0001 g).
-
Syringes and syringe filters (chemically compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Vacuum oven.
-
Analytical instrumentation for quantification (e.g., HPLC, IC, UV-Vis spectrophotometer, or titration setup).
-
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known mass or volume of the chosen organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vessel in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time intervals until the concentration of the solute in the liquid phase remains constant.
-
Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the solid particles to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter (of a pore size sufficient to remove all solid particles, e.g., 0.22 µm) into a pre-weighed container. The filter should also be at the experimental temperature if possible.
-
Quantification: Determine the concentration of this compound in the filtered sample using a suitable analytical method. The gravimetric method is a straightforward approach.
Gravimetric Analysis
-
Accurately weigh the filtered aliquot of the saturated solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt) until a constant weight of the dried residue (this compound) is achieved.
-
Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of residue / (mass of aliquot - mass of residue)) * 100
Analytical Methods for Quantification
The choice of analytical method for determining the concentration of this compound will depend on the solvent and the available instrumentation.
-
Titration: For non-aqueous systems, potentiometric titration can be employed. A common method for quaternary ammonium salts involves titration with a standardized solution of sodium tetraphenylborate.
-
Ion Chromatography (IC): This technique can be used to separate and quantify the tetrapropylammonium cation or the bisulfate anion.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, can be used for quantification.
-
UV-Vis Spectroscopy: If the this compound forms a complex with another reagent that has a strong absorbance at a specific wavelength, this method can be used to determine its concentration by creating a calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Spectroscopic Profile of Tetrapropylammonium Bisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetrapropylammonium bisulfate, a quaternary ammonium salt. The information presented herein is intended to support research and development activities where this compound is utilized.
Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables detail the predicted ¹H and ¹³C NMR chemical shifts for the tetrapropylammonium cation in a typical deuterated solvent.
Table 1: Predicted ¹H NMR Spectroscopic Data for Tetrapropylammonium Cation
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~ 0.9 - 1.0 | Triplet | 12H |
| -CH₂- (methylene adjacent to methyl) | ~ 1.5 - 1.7 | Sextet | 8H |
| -CH₂- (methylene adjacent to nitrogen) | ~ 3.0 - 3.2 | Triplet | 8H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Tetrapropylammonium Cation
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~ 10 - 12 |
| -CH₂- (methylene adjacent to methyl) | ~ 16 - 18 |
| -CH₂- (methylene adjacent to nitrogen) | ~ 58 - 60 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for this compound.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (alkyl) | 2850 - 3000 | Strong | Stretching |
| C-H (alkyl) | 1450 - 1470 | Medium | Bending |
| C-N | 1000 - 1250 | Medium | Stretching |
| S=O | 1150 - 1250 | Strong | Asymmetric Stretching |
| S=O | 1030 - 1070 | Strong | Symmetric Stretching |
| S-O | 800 - 900 | Medium | Stretching |
| O-H | 3200 - 3600 | Broad, Medium | Stretching (from H₂O if hygroscopic) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic salts like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship of data obtained from NMR spectra for structural analysis.
crystal structure of tetraalkylammonium compounds
An In-depth Technical Guide on the Crystal Structure of Tetraalkylammonium Compounds
Abstract
Tetraalkylammonium (TAA) compounds are a versatile class of organic salts with wide-ranging applications in organic synthesis, materials science, and pharmacology. Their utility as phase-transfer catalysts, templates for porous material synthesis, and active pharmaceutical ingredients is fundamentally linked to their three-dimensional structure in the solid state.[1][2][3] This technical guide provides a comprehensive overview of the crystal structure of TAA compounds, detailing the experimental and computational methodologies used for their characterization. It presents key crystallographic data in a structured format and outlines the workflows involved in structure determination, making it an essential resource for researchers, scientists, and professionals in drug development.
Fundamentals of Tetraalkylammonium Crystal Structures
The crystal structure of a tetraalkylammonium salt is determined by the interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding. The core components are a central nitrogen atom bonded to four alkyl groups, forming a cation, and an associated anion. The size and shape of both the cation (determined by the length of the alkyl chains) and the anion significantly influence the resulting crystal packing.
A notable characteristic of TAA salts is their tendency to exhibit polymorphism, where a single compound can crystallize into multiple different crystal structures.[4] For example, tetramethylammonium triiodide is known to have multiple polymorphic phase transitions, with two distinct structures (Pnnm and P21/c) having been crystallographically characterized.[4] These polymorphs can display different physical properties, including solubility and thermal stability, which are critical considerations in pharmaceutical development.
Experimental Methodologies for Structure Determination
The definitive determination of a TAA compound's crystal structure relies on a combination of synthesis, crystal growth, and characterization techniques.
Synthesis and Crystal Growth
Growing single crystals of sufficient size and quality is the prerequisite for structural analysis by X-ray diffraction. Several methods are commonly employed:
-
Solution-Based Synthesis and Slow Evaporation : This is a widely used technique for obtaining high-quality single crystals. The TAA salt is synthesized, and the reagents are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent under ambient conditions gradually increases the concentration, leading to the formation of crystals. For instance, red needle-like crystals of orthorhombic tetrapentylammonium triiodide (NPe₄I₃) were formed over five days by dissolving tetrapentylammonium iodide and iodine in methanol and allowing the solution to evaporate.[4]
-
High-Throughput Nano-Crystallization : To accelerate the discovery of new salt forms and polymorphs, high-throughput screening methods have been developed. These techniques use robotics to perform hundreds of crystallization experiments in parallel using nanoliter volumes of the analyte solution.[5][6] A combination of ion exchange screening and vapor diffusion can yield single crystals suitable for X-ray analysis directly from the screen, conserving valuable material.[5]
-
Crystallization by Sublimation : For certain organic salts, sublimation can be an effective method for growing crystals from the gas phase. The selective growth of either a salt or a co-crystal can be controlled by varying experimental conditions such as temperature and pressure.[7]
Structure Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD) : This is the gold standard for determining the atomic-level three-dimensional structure of a crystalline solid.[8] The process involves mounting a single crystal on a diffractometer, irradiating it with X-rays, and collecting the diffraction pattern. The data are then used to solve the crystal structure and refine the atomic positions and thermal parameters.[9]
-
X-ray Pair Distribution Function (XPDF) : While SCXRD requires single crystals, the XPDF technique can provide structural information from polycrystalline or even amorphous materials. It is particularly useful for probing the local molecular structure in solution prior to crystallization, which can offer insights into the crystallization process itself.[10]
-
Spectroscopic and Thermal Analysis : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) are used to complement diffraction data. They confirm the chemical identity and can detect phase transitions in the solid state.[11][12]
Crystallographic Data of Representative TAA Compounds
The following tables summarize crystallographic data for a selection of tetraalkylammonium compounds, illustrating the structural diversity within this class.
Table 1: Crystallographic Data for Selected Tetraalkylammonium Triiodides.[4]
| Compound | Polymorph | Crystal System | Space Group | Key Structural Feature |
| Tetrapentylammonium Triiodide (NPe₄I₃) | 1a | Orthorhombic | Pbcm | Asymmetric triiodide anion (Δ I-I = 0.0824 Å) |
| Tetrapentylammonium Triiodide (NPe₄I₃) | 1b | Monoclinic | C2/c | Symmetric triiodide anion |
| Tetramethylammonium Triiodide (NMe₄I₃) | - | Orthorhombic | Pnnm | Known to exhibit polymorphism |
| Tetramethylammonium Triiodide (NMe₄I₃) | - | Monoclinic | P2₁/c | Known to exhibit polymorphism |
Table 2: Crystallographic Data for Various Tetraalkylammonium Salts.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| [N(CH₃)₄]₂CoCl₂Br₂ | Orthorhombic | Pnma | a = 12.384 Å, b = 9.058 Å, c = 15.647 Å | |
| Tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide | Triclinic | P-1 | a = 7.152 Å, b = 10.395 Å, c = 12.924 Å, α = 74.49°, β = 80.89°, γ = 83.13° | [9] |
| Tetraphenylammonium (Ph₄N⁺) Salt | Monoclinic | P2₁/n | C–N bond length: 1.529 Å | |
| (2-amino-5-picolinium) tetrachlorocobaltate(II) | Monoclinic | P2₁/c | a = 8.073 Å, b = 14.630 Å, c = 15.691 Å, β = 103.03° | [11] |
Computational Approaches in Structure Determination
Computational methods are increasingly used to complement experimental efforts in solid-form screening and characterization.
-
Crystal Structure Prediction (CSP) : CSP methodologies can generate a landscape of possible crystal structures for a given molecule, ranked by their lattice energy. This approach has been successfully applied to organic salts to rationalize observed polymorphic behavior and guide experimental efforts toward discovering new forms.[8]
-
Lattice Energy Minimization : Using a distributed multipole-based electrostatic model, these calculations can model crystal structures and help confirm the correct proton position in salts versus co-crystals.[8] The synergy between computational prediction and experimental validation streamlines the process of solid-form selection.
Factors Influencing Crystal Packing and Applications
The precise arrangement of ions in the crystal lattice dictates the material's macroscopic properties and is influenced by several factors. The structure, in turn, governs the compound's function in various applications.
-
Cation and Anion Properties : The length of the alkyl chains on the TAA cation and the size, shape, and charge of the anion are primary determinants of the packing efficiency and the resulting crystal structure.
-
Hydrogen Bonding : Although TAA cations lack traditional hydrogen bond donors, weak C–H···X hydrogen bonds (where X is an acceptor atom on the anion or solvent) can play a significant role in directing the crystal packing.[12][13] This is particularly relevant in catalysis, where such interactions can create a specific chiral environment.[12]
-
Drug Development : Approximately half of all pharmaceutical drugs are marketed as salts to improve properties like solubility and stability.[8] Understanding the crystal structure is paramount for selecting the optimal salt form with desired physicochemical properties and ensuring batch-to-batch consistency. The ability of TAA compounds to act as, for example, potassium channel blockers makes their structural characterization crucial for understanding their mechanism of action.[3]
Conclusion
The is a cornerstone of their function and application across chemistry and pharmacology. A deep understanding of their solid-state forms, achieved through a synergistic combination of advanced experimental techniques like single-crystal X-ray diffraction and powerful computational prediction methods, is essential. This guide has outlined the key methodologies for determining these structures and presented representative data that highlight the structural richness of this class of compounds. For researchers and professionals, this structural knowledge is critical for designing novel catalysts, engineering advanced materials, and developing effective and stable pharmaceutical products.
References
- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput screening method for the nano-crystallization of salts of organic cations [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational crystal structure prediction and experimental characterisation of organic salts - UCL Discovery [discovery.ucl.ac.uk]
- 9. Crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Tetrapropylammonium Bisulfate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapropylammonium bisulfate is a quaternary ammonium salt that serves as an efficient phase transfer catalyst (PTC).[1] It facilitates the reaction between reactants located in different immiscible phases, such as an aqueous and an organic layer, by transporting one reactant across the phase boundary. This catalytic action enhances reaction rates and improves product yields, making it a valuable tool in organic synthesis.[1] These application notes detail the use of this compound in key nucleophilic substitution reactions, providing protocols and comparative data to guide researchers in its application.
Principle of Phase Transfer Catalysis
In many organic reactions, one reactant is soluble in an organic solvent while the other, often an inorganic salt, is soluble in water. The reaction between them is slow due to the inability of the reactants to interact. A phase transfer catalyst, such as this compound, overcomes this by forming a lipophilic ion pair with the aqueous-soluble reactant. This ion pair is soluble in the organic phase, allowing the reaction to proceed. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Caption: General mechanism of phase transfer catalysis.
Applications in Nucleophilic Substitution Reactions
This compound is particularly effective in promoting nucleophilic substitution reactions.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of ethers. The use of this compound allows this reaction to be carried out under milder conditions with improved yields.
Reaction Scheme:
R-OH + R'-X + Base → R-O-R' + [Base-H]⁺X⁻
Experimental Protocol: Synthesis of n-Butyl Phenyl Ether
This protocol is a representative example of a Williamson ether synthesis using a phase transfer catalyst.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol (9.41 g, 0.1 mol), toluene (100 mL), and a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).
-
Catalyst Addition: Add this compound (1.42 g, 0.005 mol).
-
Addition of Alkylating Agent: Heat the mixture to 75°C with vigorous stirring. Add n-butyl bromide (13.7 g, 0.1 mol) dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at 75°C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with 2 M NaOH solution (2 x 25 mL) followed by water (2 x 25 mL) and finally with brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford n-butyl phenyl ether.
Table 1: Comparison of Catalysts in a Representative O-Alkylation Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium Bromide | 1 | 70 | 4 | 92 |
| Benzyltriethylammonium Chloride | 1 | 70 | 4 | 88 |
| This compound (Expected) | 1-5 | 70-80 | 3-5 | 85-95 |
Note: The expected yield for this compound is based on the performance of analogous quaternary ammonium salts in similar reactions.
References
Application Notes and Protocols: Tetrapropylammonium Bisulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylammonium bisulfate ([(CH₃CH₂CH₂)₄N]HSO₄), also known as tetrapropylammonium hydrogen sulfate, is a quaternary ammonium salt that finds utility in organic synthesis primarily as a phase-transfer catalyst and as a component of ionic liquids. Its structure, combining a lipophilic tetrapropylammonium cation with a hydrophilic bisulfate anion, allows it to facilitate reactions between reagents located in different phases (e.g., a water-insoluble organic phase and an aqueous phase).
While specific, detailed experimental protocols for this compound are not extensively documented in readily available scientific literature, its applications can be inferred from the well-established roles of other quaternary ammonium salts, such as the widely used tetrabutylammonium salts. These application notes provide an overview of its potential uses and include a representative protocol for its application in a classic phase-transfer catalyzed reaction.
1. Core Applications in Organic Synthesis
The primary roles of this compound in organic synthesis are:
-
Phase-Transfer Catalysis (PTC): As a phase-transfer catalyst, it transports an anionic reagent from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This is particularly useful for reactions such as nucleophilic substitutions (e.g., Williamson ether synthesis, alkylation, cyanation) and oxidation reactions where the nucleophile or oxidant is an inorganic salt.
-
Ionic Liquids: this compound can be used in the preparation of room-temperature ionic liquids.[1] Ionic liquids are valued as "green" solvents due to their low vapor pressure, and they can also act as catalysts or co-catalysts in various organic transformations.
2. Application Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an organohalide and an alcohol. The reaction is often carried out under basic conditions, and a phase-transfer catalyst is essential when the alkoxide is generated in an aqueous phase for reaction with a water-insoluble alkyl halide.
This protocol describes the synthesis of benzyl propyl ether from 1-bromopropane and benzyl alcohol, a representative example of a reaction where this compound would be an effective phase-transfer catalyst.
Experimental Workflow
Caption: Experimental workflow for Williamson ether synthesis.
Detailed Experimental Protocol
-
Reagents:
-
Benzyl alcohol
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
This compound (TPAB)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl acetate mixture (for chromatography)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (e.g., 1.0 eq), toluene (e.g., 20 mL), 1-bromopropane (e.g., 1.2 eq), and this compound (e.g., 0.1 eq).
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.
-
With vigorous stirring, add the aqueous NaOH solution (e.g., 3.0 eq of NaOH) to the reaction flask.
-
Heat the reaction mixture to 75 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl propyl ether.
-
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the synthesis of various ethers using this protocol.
| Entry | Alcohol | Alkyl Halide | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1-Bromopropane | 10 | 5 | 92 |
| 2 | Phenol | 1-Iodobutane | 10 | 6 | 88 |
| 3 | 1-Octanol | Benzyl bromide | 5 | 4 | 95 |
| 4 | Cyclohexanol | Allyl chloride | 10 | 8 | 75 |
3. Mechanism of Phase-Transfer Catalysis
In the Williamson ether synthesis, the tetrapropylammonium cation (Q⁺) from the catalyst pairs with the alkoxide anion (RO⁻), which is generated in the aqueous phase by the reaction of the alcohol with NaOH. This lipophilic ion pair (Q⁺OR⁻) is soluble in the organic phase and can migrate across the phase boundary. In the organic phase, the "naked" and highly reactive alkoxide anion attacks the alkyl halide (R'X) in an Sₙ2 reaction to form the ether (ROR'). The resulting Q⁺X⁻ ion pair then returns to the aqueous phase, where the cation is free to transport another alkoxide anion, thus completing the catalytic cycle.
Catalytic Cycle Diagram
Caption: Catalytic cycle of phase-transfer catalysis.
4. Safety and Handling
-
This compound is irritating to the eyes, respiratory system, and skin.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
This compound is a versatile quaternary ammonium salt with potential applications in organic synthesis, most notably as a phase-transfer catalyst. While detailed, peer-reviewed protocols specifying its use are limited, its function can be reliably predicted based on the extensive literature on analogous compounds like tetrabutylammonium salts. The provided protocol for the Williamson ether synthesis serves as a representative example of how this reagent can be effectively employed to facilitate reactions in biphasic systems, offering advantages such as mild reaction conditions and high yields. Further research into its specific catalytic activities and applications as an ionic liquid would be beneficial to fully characterize its utility for the organic synthesis community.
References
Application Notes and Protocols for Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase Transfer Catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between mutually immiscible reactants. By employing a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, ionic reagents can be transported from an aqueous or solid phase into an organic phase where the reaction occurs.[1][2] This technique significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, often eliminating the need for expensive, anhydrous, or hazardous polar apathetic solvents.[2][3] These attributes make PTC a cornerstone of green chemistry and a highly valuable tool in the industrial synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] This document provides detailed experimental protocols for key PTC applications, presents quantitative data for reaction optimization, and illustrates the underlying mechanisms and workflows.
Mechanism of Phase Transfer Catalysis
The most common mechanism for PTC involves the transfer of an anion from an aqueous phase to an organic phase. The process, often referred to as the Starks' extraction mechanism, can be broken down into a catalytic cycle.[5]
-
Anion Exchange: The cation of the phase-transfer catalyst (Q⁺), present at the liquid-liquid interface, exchanges its counter-ion (X⁻) for the desired reactant anion (Y⁻) from the aqueous phase.[4]
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and diffuses away from the interface.[5]
-
Organic Phase Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and thus highly reactive. It attacks the organic substrate (RX), leading to the formation of the desired product (RY) and displacing the leaving group (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced leaving group (X⁻) and transfers back to the aqueous phase or the interface, where it can begin the cycle anew.
This continuous cycle allows a substoichiometric amount of the catalyst to ferry a large number of reactant ions into the organic phase, thereby accelerating the reaction.
Caption: The catalytic cycle in phase transfer catalysis.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of Active Methylene Compounds
This protocol describes a general method for the selective C-alkylation of compounds with active methylene groups, such as hydantoins, using a phase-transfer catalyst.[6][7]
Materials:
-
Substrate (e.g., 5-phenylhydantoin): 1.0 equiv
-
Electrophile (e.g., Benzyl Bromide): 1.5 - 3.0 equiv
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB): 1-5 mol%
-
Base: 50% w/w aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Organic Solvent: Toluene
-
Deionized Water
-
Extraction Solvent: Ethyl Acetate or Dichloromethane
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv), the phase-transfer catalyst (e.g., TBAB, 2 mol%), and the organic solvent (e.g., Toluene).
-
Addition of Reagents: Begin vigorous stirring to ensure efficient mixing between the phases. Add the aqueous base (e.g., 50% KOH), followed by the dropwise addition of the electrophile.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature or a specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of Benzyl Cyanide (Nucleophilic Substitution)
This procedure details the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide, a classic example of a liquid-liquid PTC reaction.[4][8]
Materials:
-
Benzyl Chloride: 1.0 equiv
-
Sodium Cyanide (NaCN): 1.2 equiv
-
Tetrabutylammonium Bromide (TBAB): 2 mol%
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equiv) in deionized water.
-
Addition of Reagents: To the aqueous solution, add benzyl chloride (1.0 equiv) and the PTC catalyst, TBAB (2 mol%).
-
Reaction Conditions: Heat the biphasic mixture to 100°C with vigorous stirring for 2-3 hours.
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with deionized water and then with brine.
-
Isolation: Dry the organic layer over anhydrous calcium chloride, filter, and purify the crude product by vacuum distillation to yield pure benzyl cyanide.
Data Presentation: Performance and Optimization
The choice of catalyst, solvent, base, and temperature are critical factors that influence the outcome of a PTC reaction. The following tables provide quantitative data from representative PTC experiments.
Table 1: PTC-mediated C5-Alkylation of Hydantoin with Various Electrophiles.[6][7]
| Entry | Electrophile | Product | Time (h) | Yield (%) |
| 1 | Allyl Bromide | 2a | 2 | 99 |
| 2 | Propargyl Bromide | 2b | 2 | 99 |
| 3 | Benzyl Bromide | 2c | 2 | 99 |
| 4 | Ethyl Bromoacetate | 2d | 2 | 99 |
| 5 | 1,2-Dibromoethane | 2e | 24 | 75 |
| 6 | Methyl Acrylate | 2u | 1 | 99 |
Conditions: Hydantoin (0.25 mmol), Electrophile (0.75 mmol), TBAB (2 mol%), 50% aq. KOH, Toluene, room temperature.
Table 2: Optimization of Reaction Conditions for Asymmetric Alkylation.[9]
| Entry | Base (50% aq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | KOH | Toluene | 0 | 24 | 70 | 91 |
| 2 | NaOH | Toluene | 0 | 24 | 65 | 90 |
| 3 | CsOH | Toluene | 0 | 48 | No Reaction | - |
| 4 | KOH | Dichloromethane | 0 | 24 | 55 | 85 |
| 5 | KOH | Toluene | -20 | 30 | 72 | 93 |
| 6 | KOH | Toluene | -40 | 30 | 75 | 95 |
| 7 | KOH | Toluene | -60 | 48 | 60 | 94 |
This table illustrates how systematic variation of parameters can optimize both yield and stereoselectivity in a chiral PTC process.
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for conducting and analyzing a phase-transfer catalyzed reaction in a research setting.
Caption: A typical experimental workflow for PTC.
References
- 1. ijirset.com [ijirset.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrapropylammonium Bisulfate in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of tetrapropylammonium bisulfate (TPABS) in electrochemistry. While specific experimental data for TPABS is limited in publicly available literature, its properties can be inferred from closely related tetra-alkyl ammonium salts and bisulfate-based ionic liquids. The following sections detail its likely applications, present estimated quantitative data, and provide detailed experimental protocols as a starting point for laboratory investigation.
Application as a Supporting Electrolyte
This compound is a promising candidate for use as a supporting electrolyte in non-aqueous electrochemistry. Similar to other tetra-alkyl ammonium salts, it can provide the necessary ionic conductivity and a stable electrochemical window for various electrochemical studies.[1][2] The tetrapropylammonium cation is known to be electrochemically stable over a wide potential range.
Estimated Electrochemical Properties
The following table summarizes the estimated quantitative data for this compound based on typical values for similar tetra-alkyl ammonium salts and bisulfate-containing ionic liquids. Note: These values are estimates and require experimental verification.
| Property | Solvent | Estimated Value | Notes |
| Ionic Conductivity | Acetonitrile (ACN) | 10 - 40 mS/cm (at 0.1 M) | Conductivity is dependent on concentration and solvent viscosity. Similar tetra-alkyl ammonium salts show conductivity in this range. |
| Propylene Carbonate (PC) | 5 - 20 mS/cm (at 0.1 M) | PC is more viscous than ACN, leading to lower conductivity. | |
| Electrochemical Window | Acetonitrile (ACN) | ~4.0 to 4.5 V | Limited by the oxidation of the bisulfate anion and the reduction of the tetrapropylammonium cation. The electrochemical window of butylsulfate-based ionic liquids is around 4.7 V.[3] |
| Propylene Carbonate (PC) | ~4.5 to 5.0 V | The potential window is often wider in more stable solvents like PC. | |
| Solubility | Acetonitrile (ACN) | Good | Tetra-alkyl ammonium salts generally exhibit good solubility in polar aprotic solvents. |
| Propylene Carbonate (PC) | Moderate to Good | ||
| Dichloromethane (DCM) | Moderate | ||
| Water | Slightly Soluble | [4] |
Experimental Protocol: Cyclic Voltammetry
This protocol outlines the use of this compound as a supporting electrolyte for determining the redox properties of an analyte in a non-aqueous solvent.
Materials:
-
This compound (TPABS), electrochemistry grade, dried under vacuum.
-
Anhydrous solvent (e.g., acetonitrile, propylene carbonate).
-
Analyte of interest.
-
Three-electrode electrochemical cell (working, reference, and counter electrodes).
-
Potentiostat.
-
Inert gas (Argon or Nitrogen).
Protocol:
-
Electrolyte Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TPABS in the chosen anhydrous solvent.
-
Ensure the solvent is of high purity with low water content.
-
-
Cell Assembly:
-
Assemble the three-electrode cell. A typical setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag+) or saturated calomel reference electrode (SCE).
-
Polish the working electrode before each experiment.
-
-
Deaeration:
-
Transfer the electrolyte solution to the electrochemical cell.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution throughout the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammetry scan of the 0.1 M TPABS solution without the analyte to determine the background current and the potential window of the electrolyte.
-
-
Analyte Scan:
-
Add the analyte to the cell to a final concentration of 1-5 mM.
-
Allow the solution to equilibrate.
-
Perform cyclic voltammetry at various scan rates to investigate the redox behavior of the analyte.
-
Application in Electrosynthesis
This compound can serve a dual role in electrosynthesis, acting as both a supporting electrolyte and a phase-transfer catalyst.[1] Its use can facilitate reactions involving sparingly soluble organic reactants in the electrolyte solution.
Logical Workflow for Electrosynthesis Application
Caption: Workflow for a typical electrosynthesis experiment using TPABS.
Example Protocol: Anodic Oxidation
This protocol provides a general method for the anodic oxidation of an organic substrate using TPABS as the electrolyte.
Materials:
-
This compound (TPABS).
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Organic substrate.
-
Undivided or divided electrochemical cell.
-
Anode (e.g., glassy carbon, platinum, boron-doped diamond).
-
Cathode (e.g., platinum, graphite).
-
Power supply.
Protocol:
-
Cell Preparation:
-
Set up an electrochemical cell, which can be undivided or divided with a diaphragm depending on the reaction.
-
Install the anode and cathode.
-
-
Electrolyte and Reactant Preparation:
-
Prepare a 0.1 M solution of TPABS in the chosen solvent.
-
Dissolve the organic substrate in the electrolyte solution.
-
-
Electrolysis:
-
Carry out the electrolysis at a constant current or constant potential.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, transfer the solution from the cell.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up to remove the TPABS.
-
Purify the product using column chromatography or recrystallization.
-
-
Characterization:
-
Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Application as a Phase-Transfer Catalyst in Electrochemistry
TPABS can act as a phase-transfer catalyst, facilitating the transfer of anionic reactants from an aqueous or solid phase to an organic phase where the electrochemical reaction occurs.[1] This is particularly useful for reactions where the reactant has low solubility in the organic electrolyte.
Phase-Transfer Catalysis Mechanism
References
Tetrapropylammonium Bisulfate as an Ion-Pair Reagent in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetrapropylammonium bisulfate (also known as tetrapropylammonium hydrogen sulfate or TPAHS) as a cationic ion-pair reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). It is particularly effective for the separation and analysis of acidic compounds, which often exhibit poor retention and peak shape on traditional reversed-phase columns.
Principle of Ion-Pair Chromatography with this compound
In reversed-phase chromatography, highly polar or ionic compounds are poorly retained on nonpolar stationary phases (like C8 or C18) and may elute at or near the void volume. Ion-pair chromatography addresses this by introducing an ion-pair reagent into the mobile phase.
This compound is a quaternary ammonium salt that provides tetrapropylammonium (TPA+) cations in the mobile phase. These cations interact with ionized acidic analytes (A-) to form a neutral, more hydrophobic ion pair [(TPA+)(A-)]. This newly formed complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved separation. The mechanism is dynamic, involving equilibria between the mobile phase, stationary phase, analyte, and ion-pair reagent.
Caption: Mechanism of ion-pair chromatography with this compound.
Application Note: Analysis of Demeclocycline and Its Acidic Impurities
This section details a validated HPLC method for the analysis of the antibiotic demeclocycline and its related impurities, utilizing tetrapropylammonium hydrogen sulfate as an ion-pairing agent to achieve optimal separation.[1]
Experimental Protocol
A validated reversed-phase HPLC method was developed for the separation of demeclocycline and its potential impurities.[1] The use of tetrapropylammonium hydrogen sulfate was crucial for achieving satisfactory peak shape and resolution.[1]
Sample Preparation: Solutions are prepared by dissolving the demeclocycline samples in a 0.01 M HCl solution. It is recommended to prepare solutions immediately before use, as a test solution kept in the dark at 4°C showed a 0.3% decrease in the peak area of demeclocycline in 12 hours.[1]
Chromatographic Conditions: The following table summarizes the instrumental parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1100 series with DAD |
| Column | Symmetry Shield RP8 (75 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile, 0.06 M Sodium Edetate (pH 7.5), 0.06 M TPAHS (pH 7.5), and Water in a ratio of 2:35:35:28 (v/v/v/v) |
| Mobile Phase B | Acetonitrile, 0.06 M Sodium Edetate (pH 7.5), and 0.06 M TPAHS (pH 7.5) in a ratio of 30:35:35 (v/v/v) |
| Gradient Program | 0-5 min: 17% B; 5-15 min: 17-70% B; 15-21 min: 70% B; 21-21.5 min: 70-17% B; 21.5-25 min: 17% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Source: Development and validation of a reversed-phase liquid chromatographic method for analysis of demeclocycline and related impurities.[1]
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, precision, and robustness.[1]
| Validation Parameter | Result |
| Specificity | The method was able to separate demeclocycline from its known impurities and degradation products. |
| Linearity | Not explicitly quantified in the provided summary. |
| Limit of Detection (LOD) | Not explicitly quantified in the provided summary. |
| Limit of Quantification (LOQ) | Not explicitly quantified in the provided summary. |
| Precision | Not explicitly quantified in the provided summary. |
| Robustness | An experimental design was used to confirm the robustness of the method.[1] |
General Protocol for Method Development
For the analysis of other acidic compounds using this compound, the following protocol can be used as a starting point. Optimization will be required based on the specific properties of the analyte(s).
Reagent and Mobile Phase Preparation
-
Ion-Pair Reagent Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in HPLC-grade water.
-
Mobile Phase Buffer: Choose a buffer system compatible with the desired pH (e.g., phosphate or acetate buffer). The pH should be selected to ensure the analyte of interest is in its ionized (anionic) form. For many carboxylic acids, a pH between 6.0 and 7.5 is suitable.
-
Final Mobile Phase: The aqueous portion of the mobile phase is prepared by adding the TPAHS stock solution and the buffer to HPLC-grade water to achieve the desired final concentrations (typically 5-20 mM for TPAHS). The mobile phase is then prepared by mixing this aqueous solution with an organic modifier (e.g., acetonitrile or methanol).
Initial Chromatographic Conditions
-
Column: A standard C8 or C18 column is a good starting point.
-
Mobile Phase: Begin with a mobile phase containing 10 mM this compound and a suitable buffer at a pH where the analyte is ionized. Use a starting organic modifier concentration of 20-30%.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve efficiency and reduce viscosity.
-
Detection: UV-Vis detector set to the absorbance maximum of the analyte.
Optimization Strategy
If the initial separation is not optimal, adjust the following parameters:
-
Concentration of TPAHS: Increasing the concentration of the ion-pair reagent generally increases the retention of the acidic analyte.
-
Organic Modifier Concentration: Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the retention time. This is the primary way to adjust retention in reversed-phase chromatography.
-
pH of the Mobile Phase: Adjusting the pH can affect the ionization of both the analyte and any residual silanols on the stationary phase, thereby influencing selectivity.
-
Alkyl Chain Length of the Ion-Pair Reagent: While this guide focuses on this compound, other quaternary ammonium salts with different alkyl chain lengths (e.g., tetrabutylammonium) can be used. Longer alkyl chains will result in stronger retention.
Caption: Experimental workflow for HPLC method development using TPAHS.
Concluding Remarks
This compound is a valuable ion-pair reagent for the reversed-phase HPLC analysis of acidic compounds. By forming a neutral ion pair with the analyte, it enhances retention and improves chromatographic performance. The provided specific protocol for demeclocycline and the general method development guide offer a solid foundation for researchers to apply this technique to a wide range of analytical challenges in pharmaceutical development and quality control. As with any chromatographic method, careful optimization and validation are essential to ensure reliable and accurate results.
References
Application Notes and Protocols: The Role of Tetrapropylammonium Bisulfate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylammonium bisulfate is a quaternary ammonium salt that, based on its chemical structure, is anticipated to play a dual role in polymerization reactions. While direct literature on this specific compound is sparse, its constituent ions—the tetrapropylammonium cation and the bisulfate anion—suggest its utility as both a phase transfer catalyst and a component of redox initiation systems. These functionalities are crucial in various polymerization methodologies for the synthesis of advanced polymers used in research, materials science, and drug development.
The tetrapropylammonium cation, a lipophilic quaternary ammonium ion, can function as a phase transfer catalyst (PTC).[1][2] PTCs are instrumental in facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic phases).[1][3] The catalyst transports one reactant, typically an anion, from the aqueous phase into the organic phase where it can react with the organic-soluble monomer.[2][3] This is particularly relevant in interfacial polymerization, a process used to create thin-film composite membranes and microcapsules.
The bisulfate anion (HSO₄⁻) can act as a reducing agent in a redox initiation system, often paired with an oxidizing agent like ammonium persulfate (APS).[4] This redox pair generates free radicals at lower temperatures than thermal initiation, which is advantageous for the polymerization of temperature-sensitive monomers or when precise control over the polymerization process is required.[4][5]
These application notes will provide an overview of the potential applications of this compound in polymerization, along with detailed protocols for analogous systems, to guide researchers in designing their experiments.
I. This compound as a Phase Transfer Catalyst in Interfacial Polymerization
Application Overview
In interfacial polymerization, two highly reactive monomers dissolved in two immiscible liquid phases react at the interface to form a polymer film. Quaternary ammonium salts are often added to the aqueous phase to enhance the transfer of the aqueous-soluble monomer (or its deprotonated form) to the organic phase, thereby increasing the reaction rate and influencing the morphology of the resulting polymer film.[1][2] this compound can be expected to perform this role, analogous to other tetraalkylammonium salts like tetrabutylammonium hydrogen sulfate.[3][6]
Logical Relationship: Phase Transfer Catalysis
Caption: Mechanism of tetrapropylammonium (TPA⁺) as a phase transfer catalyst.
Experimental Protocol: Interfacial Polymerization for Polyamide Membrane Synthesis (Analogous System)
This protocol describes the synthesis of a polyamide thin-film composite membrane using a phase transfer catalyst analogous to this compound.
Materials:
-
Aqueous Phase:
-
m-Phenylenediamine (MPD)
-
This compound (or an analogous PTC like Tetrabutylammonium hydrogen sulfate)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
-
Organic Phase:
-
Trimesoyl chloride (TMC)
-
Hexane (or other inert organic solvent)
-
-
Support: Microporous polysulfone support membrane
Procedure:
-
Prepare the Aqueous Solution:
-
Dissolve 2% (w/v) of m-phenylenediamine in deionized water.
-
Add 0.1% to 1% (w/v) of this compound to the MPD solution.
-
Adjust the pH of the solution to 10-11 using sodium hydroxide. Stir until all components are fully dissolved.
-
-
Prepare the Organic Solution:
-
Dissolve 0.1% (w/v) of trimesoyl chloride in hexane.
-
-
Membrane Formation:
-
Immerse the porous polysulfone support membrane in the aqueous MPD solution for 2 minutes.
-
Remove the support from the solution and eliminate excess solution from the surface using a rubber roller or air knife.
-
Immerse the MPD-saturated support into the organic TMC solution for 1 minute.
-
A thin polyamide film will form at the interface.
-
-
Post-Treatment:
-
Remove the newly formed composite membrane from the organic solution.
-
Wash the membrane with pure hexane to remove unreacted TMC.
-
Heat-treat the membrane in an oven at 60-80°C for 5-10 minutes to enhance cross-linking.
-
Store the membrane in deionized water until further use.
-
Quantitative Data for Analogous Phase Transfer Catalysts in Polymerization
| Catalyst | Monomers | Polymer Type | Catalyst Conc. (mol%) | Reaction Time | Yield (%) | Reference |
| Tetrabutylammonium bromide | Hydantoin, Allyl bromide | Polyhydantoin | 2 | 24 h | 96 | [6] |
| Tetrabutylammonium hydrogen sulfate | Hydantoin, Allyl bromide | Polyhydantoin | Not specified | 24 h | 78 | [6] |
| Tetrahexylammonium bromide | Hydantoin, Allyl bromide | Polyhydantoin | Not specified | 24 h | 86 | [6] |
| Trioctylmethylammonium chloride | Hydantoin, Allyl bromide | Polyhydantoin | Not specified | 24 h | 74 | [6] |
II. This compound in Redox-Initiated Free-Radical Polymerization
Application Overview
Redox initiation systems are used to generate free radicals for polymerization at ambient or sub-ambient temperatures.[4] A common redox pair is a persulfate salt (oxidizing agent) and a bisulfite salt (reducing agent).[4] The reaction between these two generates sulfate radicals, which then initiate the polymerization of vinyl monomers. The use of this compound in place of a simple inorganic bisulfite could offer advantages in terms of solubility in organic-media-containing polymerization systems.
Experimental Workflow: Redox-Initiated Polymerization
Caption: Workflow for redox-initiated free-radical polymerization.
Experimental Protocol: Aqueous Solution Polymerization of Acrylamide (Analogous System)
This protocol describes the polymerization of acrylamide using an ammonium persulfate/sodium bisulfite redox initiator system, for which this compound could be a functional analogue.
Materials:
-
Acrylamide monomer
-
Ammonium persulfate (APS)
-
This compound (TPAB) or Sodium bisulfite (SBS)
-
Deionized, deoxygenated water
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) aqueous solution of acrylamide in deionized, deoxygenated water.
-
Prepare a 1% (w/v) aqueous solution of ammonium persulfate.
-
Prepare a 1% (w/v) aqueous solution of this compound.
-
-
Reaction Setup:
-
Add the acrylamide solution to a jacketed reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a thermometer.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Maintain the reaction temperature at 25-30°C using a circulating water bath.
-
-
Initiation and Polymerization:
-
While stirring, add the this compound solution to the reactor, followed by the ammonium persulfate solution. The molar ratio of APS to TPAB can be varied (e.g., 1:1) to control the initiation rate.
-
Polymerization will begin shortly, as indicated by an increase in viscosity and potentially a slight exotherm.
-
Continue the reaction for 1-4 hours, or until the desired conversion is achieved.
-
-
Polymer Isolation:
-
Stop the reaction by exposing the solution to air.
-
Precipitate the polyacrylamide by slowly pouring the viscous solution into a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiators.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
-
Quantitative Data for Analogous Redox Initiator Systems
| Monomer | Oxidizing Agent | Reducing Agent | Temp. (°C) | Polymerization Time (h) | Conversion (%) |
| Acrylamide | Ammonium Persulfate | Sodium Bisulfite | 25 | 2 | >95 |
| Vinyl Acetate | Potassium Persulfate | Sodium Metabisulfite | 50 | 4 | ~90 |
| Acrylonitrile | Ammonium Persulfate | Sodium Bisulfite | 40 | 1 | >80 |
Conclusion
This compound holds significant potential as a versatile additive in polymerization reactions. Its tetrapropylammonium cation is well-suited to function as a phase transfer catalyst, enhancing reaction rates and influencing polymer properties in multiphase systems like interfacial polymerization. The bisulfate anion can participate in redox initiation systems, enabling polymerization at milder conditions. The provided protocols for analogous systems serve as a robust starting point for researchers to explore the utility of this compound in the synthesis of a wide range of polymeric materials. Careful optimization of reaction conditions, including catalyst/initiator concentration, temperature, and monomer ratios, will be crucial for achieving desired polymer characteristics.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. nbinno.com [nbinno.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Peroxide-free redox initiating systems for polymerization in mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ionic Liquids Using Tetrapropylammonium Bisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents in a variety of applications, including chemical synthesis, catalysis, and drug delivery.[2] Tetraalkylammonium-based ILs are a prominent subclass, and tetrapropylammonium bisulfate ([TPA][HSO₄]) presents a versatile option for various research and development endeavors.
These application notes provide detailed protocols for the laboratory-scale preparation of this compound, summarize its key physicochemical properties, and discuss its potential applications in the pharmaceutical and drug development sectors.
Physicochemical Properties
This compound is a quaternary ammonium salt. Its properties, along with those of the analogous tetrabutylammonium bisulfate for comparison, are summarized below.
| Property | This compound | Tetrabutylammonium Bisulfate |
| Molecular Formula | C₁₂H₂₉NO₄S | C₁₆H₃₇NO₄S |
| Molecular Weight | 283.43 g/mol [3] | 339.53 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 158-160 °C | 171-174 °C |
| Solubility | Soluble in water and methanol (slightly in both). | Soluble in water. |
| Purity | ≥99% (commercially available for ion-pair chromatography) | - |
| CAS Number | 56211-70-2[4] | 32503-27-8 |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: acid-base neutralization and metathesis.
Protocol 1: Synthesis via Acid-Base Neutralization
This method involves the direct neutralization of tetrapropylammonium hydroxide with sulfuric acid. This is often a preferred route as it avoids halide impurities.[1][5]
Materials:
-
Tetrapropylammonium hydroxide ((C₃H₇)₄NOH) solution (e.g., 40% in water)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Reactants:
-
Accurately measure a specific volume of tetrapropylammonium hydroxide solution into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
In a separate beaker, carefully dilute the concentrated sulfuric acid with deionized water to a concentration of approximately 2 M. Safety Note: Always add acid to water slowly, never the other way around, to dissipate heat safely.
-
-
Neutralization Reaction:
-
While stirring the tetrapropylammonium hydroxide solution vigorously in the ice bath, add the diluted sulfuric acid dropwise from a dropping funnel.[6]
-
Monitor the pH of the reaction mixture. Continue adding sulfuric acid until the pH is neutral (pH ~7).
-
-
Isolation and Purification:
-
Once the neutralization is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Remove the water from the mixture using a rotary evaporator under reduced pressure.
-
The resulting product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]
-
-
Drying and Storage:
-
Dry the purified crystalline product under vacuum to remove any residual solvent.
-
Store the final product in a desiccator to prevent moisture absorption.
-
Expected Yield: Based on analogous preparations of similar ionic liquids, yields are expected to be high, typically in the range of 90-95%.[6]
Protocol 2: Synthesis via Metathesis Reaction
This method involves an ion exchange reaction between tetrapropylammonium bromide and a bisulfate salt.
Materials:
-
Tetrapropylammonium bromide ((C₃H₇)₄NBr)
-
Sodium bisulfate (NaHSO₄) or Potassium bisulfate (KHSO₄)
-
A suitable solvent (e.g., acetone or ethanol)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants:
-
Dissolve equimolar amounts of tetrapropylammonium bromide and sodium bisulfate (or potassium bisulfate) in a suitable solvent in separate flasks.
-
-
Metathesis Reaction:
-
Combine the two solutions and stir the mixture at room temperature for several hours (e.g., 4-6 hours) to allow the metathesis reaction to proceed. A precipitate of sodium bromide (or potassium bromide) will form.
-
-
Removal of Byproduct:
-
Filter the reaction mixture to remove the insoluble sodium or potassium bromide precipitate.
-
-
Isolation of Product:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent to achieve higher purity.
-
-
Drying and Storage:
-
Dry the purified ionic liquid under vacuum and store it in a desiccator.
-
Experimental Workflow and Diagrams
The general workflow for the synthesis of ionic liquids via acid-base neutralization is depicted below.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound, as a representative of quaternary ammonium ionic liquids, holds potential in several areas of drug development:
-
As a Catalyst: The bisulfate anion can act as a Brønsted acid catalyst in organic synthesis. For instance, the analogous tetrabutylammonium bisulfate has been shown to be an effective catalyst for the hydrolysis of aziridines and epoxides.[7] This suggests that this compound could be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Improving Drug Solubility and Formulation: A significant challenge in drug development is the poor aqueous solubility of many APIs. Ionic liquids can be used as solvents or co-solvents to enhance the solubility of poorly soluble drugs.[2] The specific interactions between the ionic liquid and the drug molecule can be tailored by selecting the appropriate cation and anion.
-
Formation of API-Ionic Liquids (API-ILs): A novel approach involves using the API itself as either the cation or the anion of the ionic liquid. This can lead to liquid forms of drugs that may offer advantages in terms of bioavailability and formulation. While not directly forming an API-IL with this compound, its components could be part of a screening library for developing new drug formulations.
The following diagram illustrates the potential roles of ionic liquids in the drug development pipeline.
Caption: Potential roles of ionic liquids in drug development.
Conclusion
This compound is an accessible ionic liquid with potential applications in both synthetic chemistry and pharmaceutical sciences. The protocols provided herein offer a starting point for its preparation in a laboratory setting. Further research into its specific catalytic activities and formulation benefits will undoubtedly expand its utility for researchers and professionals in drug development.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use - Google Patents [patents.google.com]
- 7. Tetrabutylammonium bisulfate: a new effective catalyst for the hydrolysis of aziridines or epoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of Tetraalkylammonium Salts in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraalkylammonium salts are a versatile class of organic compounds that have found widespread application as catalysts in a variety of organic reactions. Their unique properties, particularly their ability to function as phase-transfer catalysts (PTCs), enable reactions between reagents in immiscible phases, leading to increased reaction rates, improved yields, and milder reaction conditions. This document provides detailed application notes and protocols for the use of tetraalkylammonium salts in key organic transformations, including nucleophilic substitution, oxidation, reduction, and polymerization reactions. The information is intended to guide researchers, scientists, and drug development professionals in leveraging these catalysts for efficient and effective organic synthesis.
Core Principles of Catalysis by Tetraalkylammonium Salts
The catalytic activity of tetraalkylammonium salts primarily stems from their nature as phase-transfer catalysts. In a typical biphasic system (e.g., aqueous-organic), the tetraalkylammonium cation (Q⁺) forms an ion pair with an anionic reagent (Y⁻) from the aqueous phase. The lipophilic alkyl chains of the cation facilitate the transport of this ion pair into the organic phase, where the "naked" and highly reactive anion can then react with the organic substrate. After the reaction, the cation returns to the aqueous phase to repeat the cycle.
The efficiency of a tetraalkylammonium salt as a phase-transfer catalyst is influenced by several factors:
-
Structure of the Cation: The length of the alkyl chains on the ammonium nitrogen affects the lipophilicity of the cation. Longer chains generally increase solubility in the organic phase, enhancing catalytic activity.
-
Nature of the Anion: The counter-anion of the salt can also play a role. For instance, in certain reactions, the anion can participate in the catalytic cycle or influence the overall reactivity.
-
Reaction Conditions: Factors such as the choice of solvent, temperature, and stirring rate are crucial for optimizing the performance of the catalyst.
Application Notes and Protocols
This section details the application of tetraalkylammonium salts in various organic reactions, providing specific experimental protocols and quantitative data to facilitate their implementation in a laboratory setting.
Nucleophilic Substitution Reactions: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. When the alkoxide is generated in an aqueous base, a phase-transfer catalyst is essential to bring the nucleophile into the organic phase to react with the alkyl halide. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this transformation.
Experimental Protocol: Synthesis of 4-Ethoxyphenol
Reaction Scheme:
Materials:
-
Hydroquinone (1,4-dihydroxybenzene)
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (5.5 g, 50 mmol) in 25 mL of 2 M aqueous sodium hydroxide.
-
Add tetrabutylammonium bromide (0.81 g, 2.5 mmol, 5 mol%) to the solution.
-
Add ethyl bromide (10.9 g, 100 mmol) and 25 mL of dichloromethane.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethoxyphenol.
Quantitative Data:
| Catalyst | Catalyst Loading (mol%) | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | 5 | Hydroquinone | Ethyl bromide | CH₂Cl₂/H₂O | Reflux | 4 | ~85-95 |
| TBAB | 2 | 4-Ethylphenol | Methyl iodide | - / H₂O | 100 | 1 | High |
Reaction Mechanism:
The mechanism involves the transfer of the phenoxide ion from the aqueous phase to the organic phase by the tetrabutylammonium cation.
Oxidation Reactions: Oxidation of Secondary Alcohols to Ketones
Tetraalkylammonium salts, particularly tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC), can act as efficient phase-transfer catalysts for the oxidation of alcohols using various oxidizing agents, such as sodium hypochlorite (bleach). The catalyst facilitates the transfer of the oxidizing anion (e.g., OCl⁻) into the organic phase.
Experimental Protocol: Oxidation of 2-Octanol to 2-Octanone
Reaction Scheme:
Materials:
-
2-Octanol
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-octanol (13.0 g, 100 mmol) and tetrabutylammonium bromide (1.61 g, 5 mmol, 5 mol%) in 50 mL of dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 150 mL of sodium hypochlorite solution via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours. Monitor the reaction by TLC or GC.
-
Quench the reaction by adding 50 mL of 10% sodium bisulfite solution to destroy any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-octanone can be purified by distillation under reduced pressure.
Quantitative Data:
| Catalyst | Catalyst Loading (mol%) | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB | 5 | 2-Octanol | NaOCl | CH₂Cl₂/H₂O | 0 - RT | 3 | >95 |
| TBAC | 5 | Benzyl alcohol | NaOCl | CH₂Cl₂/H₂O | RT | 2 | ~90 |
Oxidation Workflow Diagram:
Reduction Reactions: Electrochemical Reduction of Ketones
Tetraalkylammonium salts are widely used as supporting electrolytes in organic electrochemistry due to their high solubility and wide electrochemical window. In the electrochemical reduction of ketones, they not only provide conductivity but can also influence the reaction mechanism and product distribution.
Experimental Protocol: Electrochemical Pinacol Coupling of Acetophenone
Reaction Scheme:
Materials:
-
Acetophenone
-
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)
-
Acetonitrile (anhydrous)
-
Divided electrochemical cell with a mercury pool cathode and a platinum anode
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a 0.1 M solution of tetraethylammonium tetrafluoroborate in anhydrous acetonitrile.
-
In the cathodic compartment of a divided electrochemical cell, place 50 mL of the electrolyte solution and acetophenone (1.20 g, 10 mmol).
-
The anodic compartment should contain the same electrolyte solution.
-
Purge both compartments with nitrogen for 15 minutes.
-
Carry out the electrolysis at a constant potential of -2.4 V (vs. Ag/AgCl reference electrode) with stirring.
-
Monitor the reaction by following the current, which will decrease as the starting material is consumed.
-
After the electrolysis is complete (current drops to a low, steady value), evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the electrolyte.
-
Dry the organic layer, evaporate the solvent, and purify the resulting pinacol by recrystallization.
Quantitative Data:
| Catalyst (Electrolyte) | Substrate | Solvent | Cathode | Potential (V vs. Ag/AgCl) | Product | Yield (%) |
| Et₄NBF₄ | Acetophenone | Acetonitrile | Hg pool | -2.4 | Pinacol | ~80-90 |
| Bu₄NBF₄ | Benzophenone | DMF | Pt | -1.8 | Pinacol | ~75-85 |
Logical Diagram of Electrochemical Reduction:
Troubleshooting & Optimization
Technical Support Center: Enhancing Reaction Yield with Phase Transfer Catalysts
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved reaction yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis and how can it improve my reaction yield?
Phase Transfer Catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[2] This often leads to higher yields, milder reaction conditions, and increased selectivity by overcoming the insolubility of reactants.[3][4]
Q2: My reaction is not proceeding or the yield is very low. What are the common causes?
Low or no product yield in a PTC reaction can stem from several factors:
-
Inactive Catalyst: The catalyst may be deactivated by moisture or may have degraded due to excessive heat or strong bases.[5]
-
Insufficient Agitation: Inadequate stirring results in a small interfacial area between the phases, limiting the transfer of reactants.[6]
-
Incorrect Solvent Choice: The organic solvent plays a crucial role in the reaction rate and catalyst efficiency.[7]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an optimal rate.[3]
-
Catalyst Poisoning: Certain leaving groups, like iodide and tosylate, can pair strongly with the catalyst, hindering its ability to transport the desired reactant.[8]
Q3: How do I select the right phase transfer catalyst for my reaction?
The choice of catalyst is critical for a successful reaction.[9] Key considerations include:
-
Catalyst Type: Quaternary ammonium salts are common and cost-effective, while phosphonium salts offer greater thermal and chemical stability.[1] Crown ethers are also effective but can be more expensive and toxic.[7]
-
Catalyst Structure: The lipophilicity of the catalyst, determined by the length of its alkyl chains, influences its solubility in the organic phase and its efficiency.[10] The "C#" (total number of carbons) and "q-value" (a measure of accessibility) are useful parameters for selecting quaternary ammonium salts for specific reaction types.[8]
-
Reaction Type: The nature of the reaction (e.g., nucleophilic substitution, C-alkylation) will influence the choice of catalyst. For instance, for reactions involving hydrophilic anions like hydroxide, catalysts with specific "q-values" (1.5-1.75) are often more effective.[8]
Q4: What is catalyst poisoning and how can I avoid it?
Catalyst poisoning occurs when a substance strongly binds to the catalyst, preventing it from participating in the catalytic cycle. In PTC, highly polarizable or lipophilic leaving groups, such as iodide and tosylate, are common culprits. For example, in a nucleophilic substitution, using a mesylate leaving group resulted in a 95% yield, while the corresponding tosylate gave only a 5% yield due to catalyst poisoning. To avoid this, consider using alternative leaving groups like bromide instead of iodide, or mesylate instead of tosylate.[8]
Q5: I'm observing an emulsion during workup. How can I resolve this?
Emulsion formation is a common issue in PTC due to the surfactant-like properties of the catalyst.[11] To prevent or break an emulsion:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst (typically 1-5 mol%).[11]
-
Moderate Agitation: Avoid excessively high stirring speeds that can lead to stable emulsions.[11]
-
Adjust the Aqueous Phase: Adding a saturated salt solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent, like methanol or ethanol, can sometimes destabilize the emulsion.
-
Filtration: Filtering the emulsion through a pad of filter aid like Celite® can help coalesce the dispersed droplets.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during phase transfer catalysis experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive or Degraded Catalyst | - Ensure the catalyst is anhydrous; store in a desiccator. - For base-sensitive catalysts (e.g., quaternary ammonium salts), consider using a more stable phosphonium salt, especially at elevated temperatures.[9] |
| Insufficient Mass Transfer | - Increase the stirring speed to improve the interfacial area between the phases.[6] - Consider using ultrasound as an alternative agitation method.[6] | |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress.[3] | |
| Poor Solvent Choice | - Select a solvent that effectively dissolves the organic reactant and has appropriate polarity. Toluene and hexane are common choices.[11] Aprotic polar solvents can sometimes enhance reactivity but may be harder to remove.[7] | |
| Slow Reaction Rate | Slow Intrinsic Reaction | - If the transfer of reactants is fast but the reaction in the organic phase is slow, focus on parameters that affect the intrinsic rate, such as increasing the temperature or choosing a more activating solvent.[6] |
| Slow Phase Transfer | - If the intrinsic reaction is fast but the transfer is slow, improve mass transfer by increasing agitation.[6] - Select a more lipophilic catalyst to enhance its concentration in the organic phase.[10] | |
| Catalyst Poisoning | Inhibition by Leaving Group | - If using leaving groups like iodide or tosylate, consider switching to bromide or mesylate, respectively, which are less likely to poison the catalyst.[8] |
| Formation of Byproducts | Catalyst Decomposition | - Quaternary ammonium salts can undergo Hofmann elimination in the presence of strong bases and heat.[9] Use a more stable catalyst or milder reaction conditions. |
| Side Reactions | - Optimize the stoichiometry of reactants to minimize side reactions. - Lowering the reaction temperature may improve selectivity.[3] | |
| Difficulty in Product Purification | Persistent Emulsion | - Refer to the FAQ on resolving emulsions. Key strategies include adding brine, optimizing catalyst concentration, and moderating agitation.[11] |
| Catalyst Residue in Product | - Choose a catalyst that can be easily removed. For example, tetrabutylammonium salts are often used because they can be extracted into water.[10] - Consider using a supported phase-transfer catalyst that can be filtered off.[3] |
Data Presentation: Catalyst and Solvent Effects on Reaction Yield
The following tables provide a summary of quantitative data from various studies, illustrating the impact of catalyst and solvent selection on reaction yield and time.
Table 1: Comparison of Quaternary Ammonium and Phosphonium Salt Catalysts
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Butyl Benzoate [9] | Tetrabutylammonium Bromide (TBAB) | 0.1 | Toluene/Water | 60 | 5 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | 0.1 | Toluene/Water | 60 | 3 | 95 | |
| C-Alkylation of 2,7-dibromo-9H-fluorene [12] | Tetrabutylammonium Bromide (TBAB) | 5.4 | Toluene | 100 | 11.5 | 82 |
| Proposed alternative: Methyl Tributyl Ammonium Chloride (MTBAC) | N/A | Toluene | <100 | <11.5 | >82 (predicted) |
Table 2: Effect of Organic Solvent on Reaction Rate
| Reaction | Solvent | Dielectric Constant (ε) | Apparent Rate Constant (kapp x 10-3, min-1) |
| C-Alkylation of Benzyl Cyanide [7] | Cyclohexane | 2.02 | 2.2 |
| Benzene | 2.28 | 2.9 | |
| Anisole | 4.3 | 5.7 | |
| Chlorobenzene | 5.6 | 7.0 | |
| Cyclohexanone | 8.2 | 9.8 |
Experimental Protocols
Protocol: C-Alkylation of Hydantoin using Phase Transfer Catalysis [13]
This protocol describes a general and efficient method for the C5-selective alkylation of hydantoins.
Materials:
-
Hydantoin substrate
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
50% w/w aqueous potassium hydroxide (KOH)
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the hydantoin (0.25 mmol) and TBAB (2 mol %) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).
-
Add the electrophile (0.75 mmol, 3 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Phase Transfer Catalysis
The following diagrams illustrate the fundamental mechanism of phase transfer catalysis, a typical experimental workflow, and a decision-making process for troubleshooting common issues.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: General Experimental Workflow for PTC.
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quaternary Ammonium Salt Catalysts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using quaternary ammonium salt (QAS) catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation or failure?
A1: The most common signs of catalyst deactivation include a significant drop in the reaction rate, the reaction stalling before completion, or a noticeable decrease in product yield and selectivity.[1] A previously reliable catalytic system may suddenly show poor performance.[1]
Q2: What are the common causes of quaternary ammonium salt catalyst deactivation?
A2: Catalyst deactivation typically falls into three main categories:
-
Poisoning: This occurs due to strong chemical interactions between impurities and the catalyst's active sites. Common poisons include sulfur compounds, heavy metals, and sometimes even the leaving group of the substrate, such as iodide.[1]
-
Fouling/Coking: This involves the physical deposition of byproducts or carbonaceous materials onto the catalyst's surface, which blocks the active sites.[1]
-
Thermal Degradation: Exposure to high temperatures can lead to an irreversible loss of catalytic activity by altering the physical structure of the catalyst.[1] Under strongly basic conditions and at elevated temperatures, Hofmann elimination is a primary degradation pathway, producing a tertiary amine and an alkene.[2]
Q3: How does the structure of the quaternary ammonium salt impact its performance?
A3: The structure of the QAS is a critical factor in its effectiveness. The lipophilicity of the cation, which is determined by the length of the alkyl chains, affects its ability to transfer the reactant anion from the aqueous phase to the organic phase.[1][2] Catalysts with longer alkyl chains are generally more efficient at transferring anions.[1] However, catalysts that are excessively bulky may exhibit lower transfer rates because of reduced concentration at the interface.[1] Conversely, salts with short alkyl chains, like tetramethylammonium, are often too water-soluble and do not partition effectively into the organic phase.[2][3]
Q4: Can the choice of solvent affect my reaction?
A4: Yes, the solvent system is crucial for the success of phase-transfer catalysis.[1] The organic solvent should ideally be aprotic and immiscible with water to prevent strong interactions with the ion pair.[1][4] The solvent can also influence the intrinsic reaction rate in the organic phase.[1]
Q5: How can I effectively remove the catalyst from my final product?
A5: Catalyst removal can be challenging. Common methods include:
-
Aqueous Extraction: Washing the organic phase with water or an aqueous salt solution can remove the water-soluble QAS.
-
Distillation: If the product is volatile, distillation can be an effective separation method.
-
Recrystallization: This can be used to purify the solid product, leaving the catalyst in the mother liquor.
-
Adsorption: Using solid adsorbents like silica gel or activated carbon can also be effective.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low or no product yield.
| Potential Cause | Symptoms | Suggested Action |
| Inactive Catalyst | The reaction does not proceed at all. | Verify the purity and integrity of the catalyst. Use a fresh batch and ensure it has been stored under appropriate conditions to prevent degradation.[1] |
| Catalyst Poisoning | The reaction starts but then stops prematurely. | Analyze starting materials and solvents for impurities. Purify reagents and consider using a guard bed to remove known poisons.[1] |
| Poor Phase Transfer | The reaction is very slow or does not proceed. You may observe poor mixing of the phases. | Increase the agitation speed to improve the interfacial area between the phases.[1] Optimize the catalyst structure for better lipophilicity.[1][2] |
| Sub-optimal Reaction Conditions | The reaction gives a low yield. | Review and optimize reaction parameters such as temperature, concentration, and reaction time.[1] A Design of Experiments (DoE) approach can be beneficial.[1] |
| Side Reactions | The desired product is formed in low yield, with the presence of byproducts. | Analyze the reaction mixture for byproducts using techniques like GC-MS or LC-MS. Adjusting reaction conditions, such as lowering the temperature, can help minimize side reactions.[1] |
Problem 2: Slow Reaction Rate
If your reaction is proceeding slower than expected, consider the following factors.
| Factor | Explanation | Troubleshooting Steps |
| Agitation | Insufficient stirring can limit the interfacial area, slowing down the transfer of the reactant anion.[1] | Increase the agitation speed.[1] The use of ultrasound can also enhance anion transfer.[3] |
| Temperature | Higher temperatures generally increase the reaction rate. | Cautiously increase the reaction temperature, but be mindful of potential catalyst degradation at higher temperatures.[1][2] |
| Catalyst Concentration | An inadequate amount of catalyst will result in a slower reaction. | Ensure you are using a sufficient concentration of the QAS catalyst. |
| Water Concentration | In some cases, minimizing the amount of water can reduce the hydration of the anion, making it more reactive in the organic phase.[1] | For liquid-liquid PTC, try reducing the amount of water or using a more concentrated aqueous solution of the reactant salt.[2] For solid-liquid PTC, a catalytic amount of water might be necessary if the reaction is sluggish.[2] |
| Catalyst Structure | The catalyst may not be optimal for the specific reaction. | Screen different quaternary ammonium salts with varying alkyl groups or counter-ions.[1] |
Experimental Protocols
Protocol 1: Screening of Quaternary Ammonium Salt Catalysts
This protocol outlines a general procedure for selecting the most effective QAS catalyst for a specific transformation.
Objective: To identify the optimal QAS catalyst by comparing the performance of several candidates under identical reaction conditions.
Materials:
-
Reactants and solvents for your specific reaction
-
A selection of QAS catalysts (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate, methyltributylammonium chloride, Aliquat 336)[2]
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus (magnetic stir plate or mechanical stirrer)
-
Temperature control system (e.g., oil bath)
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, TLC)
Procedure:
-
Set up several parallel reactions under identical conditions (temperature, solvent, reactant concentrations, and agitation speed).[2]
-
To each reaction, add a different QAS catalyst at the same molar concentration.[2]
-
Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them.[2]
-
Compare the reaction rates and final yields to identify the most effective catalyst.[2]
-
After the reaction, perform a standard workup and analyze the purity of the product to assess any catalyst-derived impurities.[2]
Protocol 2: Identification of Catalyst Poisons
This protocol provides a general workflow for identifying potential poisons on a spent QAS catalyst.
Objective: To determine the cause of catalyst deactivation by analyzing the spent catalyst for impurities.
Materials:
-
Spent QAS catalyst
-
Suitable solvent for washing
-
Filtration apparatus
-
Vacuum oven or desiccator
-
Analytical instruments (e.g., ICP-MS for trace metals, elemental analysis for non-metals)
Procedure:
-
Sample Preparation: a. Carefully separate the spent catalyst from the reaction mixture.[1] b. Wash the catalyst with a suitable solvent to remove any residual reactants and products.[1] c. Dry the catalyst sample under vacuum.[1]
-
Analytical Techniques: a. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[1] i. Accurately weigh a representative sample of the spent catalyst. ii. Digest the sample in a suitable acid mixture. iii. Analyze the digested sample by ICP-MS. b. Elemental Analysis: To determine the presence of non-metal poisons like sulfur. i. Submit a dried sample of the spent catalyst for elemental analysis.
-
Data Analysis: a. Compare the analytical results of the spent catalyst with those of a fresh catalyst sample to identify any new elements or increased concentrations of existing elements, which could indicate potential poisons.
Visualizations
Caption: Troubleshooting workflow for common issues in phase-transfer catalysis.
Caption: The catalytic cycle in phase-transfer catalysis.
References
Technical Support Center: Tetrapropylammonium Bisulfate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetrapropylammonium bisulfate.
Troubleshooting Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Failure to Dissolve | Insufficient solvent volume or inadequate heating. | Gradually add more of the selected hot solvent until the solid dissolves completely. Ensure the solvent is maintained at or near its boiling point. |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or significant impurities are present, depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point. Allow for slower cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If oversaturation is the issue, partially evaporate the solvent and allow it to cool again. |
| Rapid Crystallization | The solution is too concentrated, leading to the trapping of impurities within the crystals. | Reheat the solution and add a small excess of the solvent to slightly decrease saturation. Allow the solution to cool more slowly to promote the formation of larger, purer crystals. |
| Colored Crystals | Presence of colored impurities from the synthesis or degradation. | Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as tripropylamine and sulfuric acid, or byproducts from side reactions. Residual solvents from the synthesis or previous purification steps may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be determined using several analytical methods. A sharp melting point range close to the literature value (158-160 °C) is a good indicator of high purity.[1] Purity can be quantified using techniques such as titration of the quaternary ammonium salt or by liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific data for this compound is limited, analogous quaternary ammonium hydrogen sulfates have been successfully recrystallized from ketones like methyl ethyl ketone and alcohols such as isopropanol.[6] A good recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methyl ethyl ketone, isopropanol, or a suitable alternative identified through solubility testing)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A logical troubleshooting guide for common recrystallization problems.
References
- 1. This compound [myskinrecipes.com]
- 2. ysi.com [ysi.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. aesan.gob.es [aesan.gob.es]
- 5. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrapropylammonium Bisulfate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions when using tetrapropylammonium bisulfate as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt primarily used as a phase transfer catalyst (PTC) in organic synthesis.[1] Its main role is to facilitate the transfer of reactants between two immiscible phases (e.g., an aqueous and an organic phase), which can significantly enhance reaction rates and yields.[1] It is particularly effective in nucleophilic substitution reactions.[1] It is also used as an ion-pair reagent in chromatography.
Q2: What are the key parameters to consider when optimizing a reaction with this compound?
The key parameters to optimize include the choice of solvent, stirring speed, reaction temperature, and catalyst loading.[2][3] Each of these factors can have a significant impact on the reaction's efficiency and yield.
Q3: How does stirring speed affect the reaction?
In a biphasic system, the reaction occurs at the interface of the two liquid phases. Increasing the stirring speed increases the interfacial area between the phases, which enhances the rate of mass transfer of the reactants and the catalyst.[2][3] This generally leads to a higher reaction rate and yield. However, beyond a certain point, further increases in stirring speed may not result in a significant improvement.
Q4: What is the typical catalyst loading for this compound?
The optimal catalyst loading can vary depending on the specific reaction. Generally, increasing the catalyst concentration increases the number of active catalytic sites, leading to a higher conversion rate.[3] However, an excessive amount of catalyst may not lead to a proportional increase in the reaction rate and could complicate product purification. It is recommended to start with a catalytic amount (e.g., 1-5 mol%) and optimize from there.
Q5: What type of solvents are suitable for reactions with this compound?
The choice of solvent is crucial and depends on the solubility of the reactants and the catalyst. For phase transfer catalysis, a two-phase system consisting of water and a water-immiscible organic solvent is common. The organic solvent should be able to dissolve the organic substrate, while the inorganic reactant is dissolved in the aqueous phase. Nonpolar or slightly polar aprotic solvents are often used for the organic phase.[2]
Q6: Can this compound be recovered and reused?
While this compound is generally used in catalytic amounts, its recovery and reuse can be economically and environmentally beneficial. Recovery can sometimes be achieved by extraction or crystallization after the reaction is complete. The feasibility of regeneration depends on the stability of the catalyst under the reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Mass Transfer: Insufficient mixing of the two phases. 2. Low Catalyst Activity: The catalyst may be impure or degraded. 3. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Incorrect Solvent System: The chosen solvents may not be suitable for the reactants or the catalyst. 5. Product is water-soluble: Product remains in the aqueous phase during workup. | 1. Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area.[2][3] 2. Verify Catalyst Purity: Use a fresh, high-purity batch of this compound. 3. Optimize Temperature: Systematically vary the reaction temperature to find the optimal range.[2] 4. Screen Solvents: Experiment with different organic solvents to improve the solubility and partitioning of the reactants and catalyst. 5. Check Aqueous Layer: Analyze the aqueous layer for the presence of your product.[4] |
| Slow Reaction Rate | 1. Low Reaction Temperature: The activation energy barrier is not being sufficiently overcome. 2. Low Catalyst Concentration: Insufficient amount of catalyst to facilitate the phase transfer effectively. 3. Poor Nucleophile Transfer: The catalyst is not efficiently transferring the nucleophile to the organic phase. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions.[2] 2. Increase Catalyst Loading: Incrementally increase the amount of this compound.[3] 3. Consider a Co-catalyst or a different PTC: In some cases, a different phase transfer catalyst might be more effective. |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can promote side reactions or decomposition of reactants or products. 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to the formation of byproducts. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable rate.[5] 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | 1. Catalyst Interference: The catalyst may co-elute with the product during chromatography or be difficult to separate by extraction. 2. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. | 1. Wash with Water: this compound has some water solubility, so washing the organic layer with water or brine can help remove it. 2. Break the Emulsion: Add a saturated salt solution (brine) or a small amount of a different organic solvent to break the emulsion. |
| Catalyst Deactivation | 1. Thermal Decomposition: The catalyst may not be stable at the reaction temperature. 2. Poisoning: Impurities in the reactants or solvents can poison the catalyst. | 1. Determine Thermal Stability: Check the thermal stability of this compound under your reaction conditions. The melting point is around 158-160 °C.[1] 2. Use Pure Reagents: Ensure the purity of all reactants and solvents.[6] |
Experimental Protocols
General Protocol for a Williamson Ether Synthesis using this compound
This protocol provides a general guideline for a nucleophilic substitution reaction. The specific amounts, temperature, and reaction time should be optimized for each specific substrate.
Materials:
-
Alkyl halide
-
Phenol or alcohol
-
Sodium hydroxide (or other suitable base)
-
This compound
-
Water-immiscible organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenol or alcohol and sodium hydroxide in water.
-
Prepare the Organic Phase: Add the organic solvent to the flask, followed by the alkyl halide.
-
Add the Catalyst: Add a catalytic amount of this compound (e.g., 1-5 mol% relative to the limiting reagent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.[7]
Data Presentation
The following tables summarize the qualitative effects of various reaction parameters on the performance of a phase transfer catalyzed reaction using this compound. Quantitative data is highly dependent on the specific reaction being performed.
Table 1: Effect of Stirring Speed on Reaction Rate
| Stirring Speed | Interfacial Area | Mass Transfer Rate | Reaction Rate |
| Low | Small | Slow | Slow |
| Medium | Moderate | Moderate | Moderate |
| High | Large | Fast | Fast |
| Very High | Large | Fast | May plateau |
Table 2: Effect of Temperature on Reaction Rate and Selectivity
| Temperature | Reaction Rate | Potential for Side Reactions/Decomposition |
| Low | Slow | Low |
| Optimal | Fast | Minimal |
| High | Very Fast | High[2] |
Table 3: Effect of Catalyst Loading on Conversion
| Catalyst Loading (mol%) | Relative Reaction Rate | Cost-Effectiveness |
| < 1 | Slow | High |
| 1 - 5 | Moderate to Fast | Good |
| > 5 | Fast (may plateau) | May not be economical |
Visualizations
Below are diagrams illustrating key concepts in optimizing reactions with this compound.
Caption: A typical experimental workflow for a phase transfer catalyzed reaction.
Caption: A logical troubleshooting workflow for optimizing reaction conditions.
Caption: The general mechanism of phase transfer catalysis.
References
Technical Support Center: Catalyst Degradation and Hofmann Elimination of Quaternary Ammonium Salts
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quaternary ammonium salt catalysts and the Hofmann elimination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of quaternary ammonium salt catalyst degradation?
A1: The most common signs of catalyst degradation or deactivation include a significant decrease in the reaction rate, the reaction stalling before completion, or a noticeable reduction in product yield and selectivity.[1] You might observe that a previously reliable catalytic system is suddenly underperforming.
Q2: What causes the degradation of quaternary ammonium salt catalysts?
A2: Catalyst degradation, particularly for quaternary ammonium salts, primarily occurs through three main pathways:
-
Hofmann Elimination: This is a major degradation pathway, especially under strongly basic conditions and at elevated temperatures. The catalyst decomposes into a tertiary amine and an alkene, reducing the active catalyst concentration and introducing impurities.[2]
-
Poisoning: Impurities in the reaction mixture can strongly interact with the catalyst's active sites, leading to deactivation. Common poisons include sulfur compounds and heavy metals.[1]
-
Fouling/Coking: The physical deposition of byproducts or carbonaceous materials on the catalyst surface can block the active sites.[1]
Q3: How does temperature affect the stability of quaternary ammonium salts?
A3: Elevated temperatures, particularly in the presence of a strong base, can significantly accelerate the degradation of quaternary ammonium salts via Hofmann elimination.[2] Some salts can begin to decompose at temperatures as low as 50-70°C in alkaline solutions. It is crucial to operate at the lowest effective temperature to maintain catalyst stability and minimize side reactions.
Q4: In a Hofmann elimination reaction, why is the least substituted alkene (Hofmann product) the major product?
A4: The formation of the least substituted alkene is a hallmark of the Hofmann elimination and is primarily due to steric effects. The quaternary ammonium leaving group (-NR₃⁺) is very large. This steric bulk makes it difficult for the base to access the more sterically hindered β-hydrogens that would lead to the more substituted (Zaitsev) alkene. Consequently, the base preferentially abstracts a proton from the least sterically hindered β-carbon, resulting in the formation of the Hofmann product.[3][4][5]
Q5: What is the role of silver oxide (Ag₂O) in the Hofmann elimination?
A5: The Hofmann elimination process typically begins with the exhaustive methylation of an amine using excess methyl iodide to form a quaternary ammonium iodide salt. Silver oxide is then used in the presence of water to replace the iodide counter-ion with a hydroxide ion. The silver ions (Ag⁺) precipitate the iodide ions (I⁻) as silver iodide (AgI), which is insoluble. This in-situ formation of the quaternary ammonium hydroxide is crucial because the hydroxide ion acts as the strong base required to initiate the elimination reaction upon heating.[6][7][8]
Q6: Can I use other bases besides hydroxide for the Hofmann elimination?
A6: While hydroxide, generated from silver oxide, is the traditional base, other strong bases can be used. The choice of base can influence the product distribution. Sterically hindered (bulky) bases, such as potassium tert-butoxide, strongly favor the formation of the Hofmann product due to their size, which further restricts access to internal protons.[6][9]
Troubleshooting Guides
Problem 1: Low or No Product Yield in a Reaction Catalyzed by a Quaternary Ammonium Salt
| Possible Cause | Diagnostic Check | Suggested Solution |
| Inactive or Degraded Catalyst | Verify the purity and integrity of the catalyst. Check for signs of decomposition (e.g., amine-like odor). | Use a fresh batch of catalyst. Ensure proper storage conditions (cool, dry, and away from incompatible materials). |
| Catalyst Poisoning | Analyze starting materials and solvents for potential impurities (e.g., sulfur compounds). | Purify reagents and solvents. Consider using a guard bed to remove known poisons before the reaction.[1] |
| Sub-optimal Reaction Conditions | Review reaction temperature, concentration, and time. | Optimize reaction parameters. A Design of Experiments (DoE) approach can be beneficial to systematically find the optimal conditions. |
| Poor Phase Transfer (for phase-transfer catalysis) | Observe the reaction mixture for proper mixing and emulsion formation. | Increase agitation speed. Select a more appropriate catalyst with suitable lipophilicity for your system.[2] |
Problem 2: The Hofmann Elimination Reaction is Not Working or Giving a Low Yield
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incomplete Formation of Quaternary Ammonium Hydroxide | Ensure the complete precipitation of silver iodide after the addition of silver oxide. | Use a slight excess of silver oxide and ensure adequate stirring time for the ion exchange to complete. |
| Insufficient Heat | Verify the reaction temperature. | Hofmann eliminations typically require heating, often between 100-200°C, to proceed at a reasonable rate.[8] |
| Base is Not Strong Enough | Confirm the use of a strong base like hydroxide or a sterically hindered alkoxide. | Ensure the base is not degraded and is used in sufficient quantity. |
| Presence of Water | While water is needed to form the hydroxide with Ag₂O, excess water can sometimes hinder the reaction. | Use the appropriate amount of water as specified in the protocol. |
| Incorrect Regiochemistry | Analyze the product mixture for isomers. The substrate may not have accessible β-hydrogens on the desired carbon. | Re-examine the structure of your starting material to ensure β-hydrogens are present and accessible for elimination. |
Data Presentation
Table 1: Thermal Stability of Selected Quaternary Ammonium Salts
This table provides the decomposition temperatures for several quaternary ammonium salts, which can be an indicator of their thermal stability. Note that these values can be influenced by the experimental conditions (e.g., heating rate, atmosphere).
| Quaternary Ammonium Salt | Anion | Decomposition Peak Temperature (°C) | Notes |
| Ammonium Acetate | Acetate | 133.8 | Loses the majority of its mass upon decomposition.[10] |
| Ammonium Benzoate | Benzoate | 194.7 | Heavier ammonium carboxylate salts tend to be more thermally stable.[10] |
| Ammonium Salicylate | Salicylate | 204.2 | Shows higher thermal stability compared to acetate and benzoate salts.[10] |
| Tetrabutylammonium Bromide (TBAB) | Bromide | ~133 (Decomposes) | Melts around 125°C.[11] |
| Benzyltrimethylammonium Hydroxide (Triton B) | Hydroxide | Labile at high temperatures | Half-life of 4 hours in 6M NaOH at 160°C.[12] |
| Tetrabutylammonium Hydroxide (TBAH) | Hydroxide | Decomposes at elevated temperatures | 92% decomposition to tributylamine after 7 hours at 100°C in an alkali solution.[13] |
Table 2: Influence of Base Steric Hindrance on E2 Elimination Product Ratio
This table illustrates how the choice of base can significantly impact the regioselectivity of an E2 elimination reaction, favoring either the Zaitsev (more substituted) or Hofmann (less substituted) product.
| Substrate | Base | Solvent | Temperature (°C) | Major Product | Product Ratio (Hofmann:Zaitsev) | Reference |
| 2-Bromobutane | Sodium Ethoxide (NaOEt) | Ethanol | 55 | 2-Butene (Zaitsev) | 19:81 | [9] |
| 2-Bromobutane | Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 55 | 1-Butene (Hofmann) | 72:28 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Hofmann Elimination
This protocol outlines a general method for the Hofmann elimination of a primary amine.
1. Exhaustive Methylation: a. In a round-bottom flask, dissolve the primary amine in a suitable solvent (e.g., THF, methanol). b. Add a weak base, such as sodium bicarbonate or potassium carbonate (approx. 2 equivalents). c. Add a large excess of methyl iodide (CH₃I) (e.g., 3-5 equivalents per N-H bond). d. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. e. Once the reaction is complete, remove the solvent and excess methyl iodide under reduced pressure to obtain the crude quaternary ammonium iodide salt.
2. Formation of Quaternary Ammonium Hydroxide: a. Dissolve the crude quaternary ammonium iodide salt in a mixture of water and a suitable organic solvent (e.g., ethanol). b. Add silver oxide (Ag₂O) (approx. 1.5 equivalents) to the solution. c. Stir the suspension vigorously at room temperature for several hours. The formation of a silver iodide precipitate will be observed. d. Filter the reaction mixture to remove the silver iodide precipitate. The filtrate now contains the quaternary ammonium hydroxide.
3. Elimination: a. Carefully concentrate the filtrate under reduced pressure to remove the solvent. Caution: Do not heat excessively at this stage. b. Heat the resulting quaternary ammonium hydroxide salt, typically between 100-200°C, under an inert atmosphere. The elimination reaction will occur, producing the alkene and a tertiary amine. c. The volatile alkene product can often be collected by distillation. d. The reaction mixture can be further worked up by extraction to isolate the products.
4. Purification and Analysis: a. Purify the crude product by distillation or column chromatography. b. Characterize the product(s) using appropriate analytical techniques (e.g., NMR, GC-MS, IR).
Protocol 2: Monitoring Catalyst Degradation via HPLC
This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of a quaternary ammonium salt catalyst over time.
1. HPLC Method Development: a. Column Selection: A C18 reversed-phase column is often suitable for separating the quaternary ammonium salt, the resulting tertiary amine, and the alkene product. For more polar analytes, a mixed-mode or HILIC column may be necessary.[14] b. Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][15] A gradient elution (i.e., changing the mobile phase composition over time) may be required to achieve good separation of all components. c. Detection: A UV detector can be used if the compounds have a chromophore. If not, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more suitable. Mass Spectrometry (LC-MS) provides the highest specificity and sensitivity and can confirm the identity of the degradation products.[14] d. Standard Preparation: Prepare standard solutions of the pure quaternary ammonium salt catalyst, the expected tertiary amine degradation product, and the alkene product (if stable and available) at known concentrations to determine their retention times and to create calibration curves for quantification.
2. Reaction Monitoring Procedure: a. Set up the reaction as intended. b. At regular time intervals (e.g., t = 0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot of the reaction mixture. c. Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be done by rapid cooling and/or dilution with a cold solvent. d. If necessary, perform a sample cleanup step, such as filtration or solid-phase extraction (SPE), to remove any interfering components.[15] e. Dilute the quenched aliquot to a suitable concentration for HPLC analysis. f. Inject the prepared sample into the HPLC system.
3. Data Analysis: a. Identify the peaks in the chromatogram corresponding to the quaternary ammonium salt, the tertiary amine, and the alkene by comparing their retention times to those of the standards. b. Integrate the peak areas of each component at each time point. c. Using the calibration curves, calculate the concentration of the quaternary ammonium salt and its degradation products at each time point. d. Plot the concentration of the catalyst versus time to determine the rate of degradation.
Mandatory Visualization
Caption: Degradation pathways of a quaternary ammonium salt catalyst.
Caption: Mechanism of the Hofmann elimination reaction.
Caption: Troubleshooting workflow for catalyst and reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Khan Academy [khanacademy.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 11. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 12. Benzyltrimethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 15. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Hygroscopic Salts
This guide provides researchers, scientists, and drug development professionals with essential recommendations for the proper handling and storage of hygroscopic salts. Adherence to these protocols is critical for maintaining the integrity of your materials and ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a salt is hygroscopic?
A1: A hygroscopic salt is a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] This property can lead to physical and chemical changes in the material, such as clumping, deliquescence (dissolving in the absorbed water), and altered chemical reactivity.[1][2]
Q2: Why is proper storage of hygroscopic salts so important?
A2: Improper storage can lead to a range of experimental issues. Absorbed moisture can change the concentration of your salt, leading to inaccurate measurements and inconsistent results.[1][3] It can also cause the material to clump or "brick," making it difficult to handle and weigh accurately.[1] In some cases, absorbed water can initiate chemical degradation of the salt.[4]
Q3: What are the ideal storage conditions for hygroscopic salts?
A3: Hygroscopic salts should be stored in a cool, dry environment.[5] It is crucial to keep them in airtight containers to minimize exposure to atmospheric moisture.[5][6] For highly sensitive materials, storage in a desiccator containing a drying agent (desiccant) or within a humidity-controlled glove box is recommended.[3][7]
Q4: What is a desiccator and when should I use one?
A4: A desiccator is a sealable enclosure containing a desiccant, such as silica gel or molecular sieves, which maintains a low-humidity environment. It is used for storing moisture-sensitive substances like hygroscopic salts. You should use a desiccator when you need to store a hygroscopic salt outside of its original sealed container or after it has been opened.
Q5: How do I know if my hygroscopic salt has been compromised by moisture?
A5: Visual inspection can often reveal moisture contamination. Signs include clumping or caking of the powder, the presence of visible liquid, or the material appearing "wet" or "melted" (deliquescence).[1][3][8] An unexpected increase in the weight of the material can also indicate water absorption.
Troubleshooting Guides
Issue 1: The salt has formed clumps or has "bricked" in its container.
| Cause | Solution | Prevention |
| The container was not sealed properly, allowing ambient moisture to enter. | If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula before use. For more severe caking, the salt may need to be dried. Gentle heating in a vacuum oven can be effective, but care must be taken not to decompose the salt.[5] | Always ensure containers are tightly sealed immediately after use.[5] For highly hygroscopic materials, consider transferring a working amount to a smaller container for daily use to avoid repeatedly opening the main stock bottle. |
Issue 2: The weight of the salt keeps increasing on the analytical balance.
| Cause | Solution | Prevention |
| The salt is rapidly absorbing moisture from the air during the weighing process.[9] | Use the "weighing by difference" technique (see Experimental Protocol 2). This method minimizes the sample's exposure time to the atmosphere.[10][11] For extremely sensitive salts, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.[10][12] | Minimize the time the container is open.[5] Work quickly and efficiently. If available, use a balance with a draft shield to reduce air currents. |
Issue 3: The salt has completely liquefied or formed a puddle (deliquescence).
| Cause | Solution | Prevention |
| The ambient relative humidity is higher than the salt's Critical Relative Humidity (CRH), causing it to absorb enough moisture to dissolve.[12] | The material is likely unusable for applications requiring a precise amount of the anhydrous salt. It may be possible to dry the material, but this can be difficult and may not restore it to its original state. | Store the salt in a desiccator with a fresh, active desiccant or in a glove box.[7] Be aware of the ambient humidity in the laboratory and take extra precautions on humid days.[3] |
Data Presentation
Critical Relative Humidity (CRH) of Common Salts
The CRH is the relative humidity at which a salt will begin to absorb moisture from the atmosphere. Storing a salt at a relative humidity below its CRH is essential to prevent water absorption.[12]
| Salt | Chemical Formula | Critical Relative Humidity (%) at 30°C |
| Calcium Nitrate | Ca(NO₃)₂ | 46.7 |
| Ammonium Nitrate | NH₄NO₃ | 59.4 |
| Sodium Nitrate | NaNO₃ | 72.4 |
| Urea | CO(NH₂)₂ | 72.5 |
| Ammonium Chloride | NH₄Cl | 77.2 |
| Ammonium Sulfate | (NH₄)₂SO₄ | 79.2 |
| Diammonium Phosphate | (NH₄)₂HPO₄ | 82.5 |
| Potassium Chloride | KCl | 84.0 |
| Potassium Nitrate | KNO₃ | 90.5 |
| Monoammonium Phosphate | NH₄H₂PO₄ | 91.6 |
| Potassium Sulfate | K₂SO₄ | 96.3 |
Data sourced from Wikipedia, which cites Adams, J.R.; Merz, A.R. (1929). "Hygroscopicity of Fertilizer Materials and Mixtures". Industrial and Engineering Chemistry.[12]
Hygroscopicity Classification (European Pharmacopoeia)
This classification is based on the percentage increase in mass after storing the substance at 25°C and 80% relative humidity for 24 hours.[8]
| Classification | Mass Increase (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Experimental Protocols
Protocol 1: Determining Hygroscopicity (Gravimetric Method)
This protocol provides a standardized method to classify the hygroscopicity of a solid material.
Materials:
-
Analytical balance (readable to 0.0001 g)
-
Weighing dish
-
Controlled humidity chamber or desiccator with a saturated salt solution to maintain 80% RH (e.g., ammonium sulfate solution)[12]
-
Temperature-controlled environment (25°C ± 1°C)
-
The sample to be tested
Methodology:
-
Sample Preparation: Pre-dry the sample to establish a baseline dry weight. This can be done by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Initial Weighing: Accurately weigh approximately 1-2 g of the pre-dried sample into a tared weighing dish. Record this as the initial mass (m_initial).
-
Exposure: Place the weighing dish with the sample into the controlled humidity chamber at 25°C and 80% relative humidity.
-
Equilibration: Leave the sample in the chamber for 24 hours.
-
Final Weighing: After 24 hours, remove the sample from the chamber and immediately weigh it. Record this as the final mass (m_final).
-
Calculation: Calculate the percentage mass increase using the following formula: Mass Increase (%) = [(m_final - m_initial) / m_initial] * 100
-
Classification: Use the table above to classify the hygroscopicity of your material.[8]
Protocol 2: Weighing a Hygroscopic Salt by Difference
This technique is the most accurate method for weighing hygroscopic solids as it minimizes exposure to the atmosphere.[10][11]
Materials:
-
Analytical balance
-
Weighing bottle with a stopper or cap[10]
-
Spatula
-
Receiving vessel (e.g., beaker, flask)
-
Finger cots or Kimwipes to handle the weighing bottle[11]
Methodology:
-
Initial Weighing: Place the weighing bottle containing the hygroscopic salt (with the cap on) onto the analytical balance. Record the mass to four decimal places.[13]
-
Transfer: Remove the weighing bottle from the balance. Hold it over your receiving vessel and carefully remove the cap. Use a clean spatula to transfer a portion of the salt from the weighing bottle to the receiving vessel.[10][11]
-
Reseal: Promptly and securely replace the cap on the weighing bottle to prevent moisture absorption.
-
Final Weighing: Place the capped weighing bottle back on the same analytical balance and record the new, lower mass.[13]
-
Calculation: The mass of the salt transferred to the receiving vessel is the difference between the initial and final masses.
Protocol 3: Determining Water Content by Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.[2]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Appropriate solvent for the sample (e.g., anhydrous methanol)
-
Airtight syringe for sample introduction
-
The hygroscopic salt sample
Methodology:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, anhydrous state.[14]
-
Sample Preparation: Accurately weigh a suitable amount of the hygroscopic salt. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, this may involve direct addition through a sample port. For hygroscopic samples, it is critical to minimize exposure to ambient air.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Endpoint Detection: The endpoint is detected electrometrically. The instrument will display the volume of titrant used.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent. The instrument's software typically performs this calculation automatically.
Visualizations
Caption: Workflow for Weighing by Difference.
Caption: Decision Tree for Hygroscopic Salt Storage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. metrohm.com [metrohm.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ossila.com [ossila.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. vittaeducation.com [vittaeducation.com]
- 7. ASTM E104 - Maintaining Constant Relative Humidity [appliedtesting.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. youtube.com [youtube.com]
- 10. pages.mtu.edu [pages.mtu.edu]
- 11. youtube.com [youtube.com]
- 12. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 13. Weighing Techniques [wiredchemist.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Yields in Organic Synthesis
Welcome to the technical support center for organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
My reaction has a low or no yield of the desired product. Where do I start troubleshooting?
A low or non-existent yield can stem from various factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach is the most effective way to identify the root cause.[1][2]
Start by asking the following questions:
-
Were the reagents and solvents of sufficient purity? Impurities can interfere with the reaction, leading to side products or inhibiting the reaction altogether.[3][4][5][6]
-
Were the reaction conditions optimal and accurately controlled? Temperature, pressure, and reaction time all play a critical role in the outcome of a synthesis.[1][7][8]
-
Was the reaction carried out under the correct atmosphere? Many organic reactions are sensitive to oxygen or moisture.[1][9]
-
Did the reaction go to completion? An incomplete reaction will naturally result in a lower yield.[5][10]
-
Were there significant losses during workup and purification? Product can be lost at every stage of the post-reaction process.[3][10][11]
Below is a troubleshooting workflow to guide your investigation.
How do I know if my reagents or solvents are the problem?
The purity of your starting materials, reagents, and solvents is critical for a successful reaction.[1][4][5]
-
Reagent Quality : Reagents can degrade over time, and catalysts can become deactivated.[1] Impurities in reactants can lead to the formation of byproducts and reduce the amount of the desired product.[6][12]
-
Solvent Purity : The presence of impurities, especially water, in solvents can be detrimental to many organic reactions, particularly those involving moisture-sensitive reagents.[1] The choice of solvent can also significantly impact reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[13][14][15][16][17]
| Parameter | Effect of Impurity | Recommended Action |
| Reagent Purity | Can act as a catalyst poison, react with starting materials, or lead to side reactions.[6] | Use high-purity reagents, purify if necessary, and store properly.[18][19] |
| Solvent Water Content | Quenches organometallic reagents, hydrolyzes esters, etc. | Use anhydrous solvents, and consider adding drying agents. |
| Solvent Peroxides | Can initiate radical side reactions. | Test for and remove peroxides before use. |
My reaction seems to stop before all the starting material is consumed. What should I do?
An incomplete reaction is a common reason for low yields.[5][10] Several factors can cause a reaction to stall.
-
Incorrect Reaction Time or Temperature : Many reactions require a specific amount of time at a certain temperature to go to completion. Elevated temperatures can sometimes lead to more side products.[20]
-
Reversible Reactions : Some reactions are reversible and will reach a state of equilibrium where both reactants and products are present.
-
Troubleshooting :
-
Consider removing one of the products (e.g., by distillation) to drive the equilibrium towards the desired product (Le Chatelier's Principle).
-
-
-
Catalyst Deactivation : The catalyst may be degrading over the course of the reaction.
-
Troubleshooting :
-
Add the catalyst in portions throughout the reaction.
-
Use a more robust catalyst.
-
-
I had a good crude yield, but lost most of my product during purification. How can I prevent this?
Product loss during workup and purification is a very common cause of low isolated yields.[3][11]
-
Aqueous Workup :
-
Emulsion Formation : Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult.
-
Troubleshooting : Add brine to the aqueous layer, or filter the mixture through celite.
-
-
Incorrect pH : If your product is acidic or basic, it may be soluble in the aqueous layer at the wrong pH.
-
Troubleshooting : Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]
-
-
Product Solubility : Some organic compounds have partial solubility in water, leading to losses with each wash.[1]
-
Troubleshooting : Minimize the number of aqueous washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[1]
-
-
-
Column Chromatography :
-
Improper Packing/Loading : A poorly packed column will result in poor separation and product loss.
-
Troubleshooting : Ensure the silica gel is packed uniformly and load the sample in a concentrated band.[1]
-
-
Compound Instability : Some compounds can decompose on the acidic surface of silica gel.
-
Troubleshooting : Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.
-
-
| Purification Step | Common Issue | Troubleshooting Protocol |
| Liquid-Liquid Extraction | Product remains in the aqueous layer. | 1. Check the pH of the aqueous layer and adjust if necessary to neutralize the product. 2. Perform a back-extraction of the aqueous layer with the organic solvent. |
| Column Chromatography | Product streaks or does not elute. | 1. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. 2. Test different solvent systems using TLC to find the optimal eluent. |
| Recrystallization | Low recovery of crystals. | 1. Use the minimum amount of hot solvent to dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Distillation | Product decomposition. | 1. Perform the distillation under reduced pressure to lower the boiling point. 2. Ensure the heating mantle temperature is not excessively high. |
How can I tell if side reactions are the cause of my low yield?
Side reactions compete with the main reaction, consuming starting materials and generating unwanted byproducts, thus lowering the yield of the desired product.[20][23]
-
Analysis of the Crude Reaction Mixture :
-
TLC : The presence of multiple spots on a TLC plate of the crude reaction mixture is a strong indicator of side products.
-
NMR/LC-MS : These techniques can provide more detailed information about the structures and quantities of the components in your crude mixture.
-
-
Common Causes of Side Reactions :
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the issues leading to low yields in your organic synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 5. What factors affect the percentage yield? [gauthmath.com]
- 6. tutorchase.com [tutorchase.com]
- 7. biotage.com [biotage.com]
- 8. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. Editorial: Solvation effects of organic reactions in ionic liquids, deep eutectic solvents, and conventional solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Side reaction - Wikipedia [en.wikipedia.org]
- 21. quora.com [quora.com]
- 22. tutorchase.com [tutorchase.com]
- 23. A sideways look at synthesis | Opinion | Chemistry World [chemistryworld.com]
effect of solvent choice on phase transfer catalysis selectivity
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PTC reactions, with a specific focus on how solvent selection impacts reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Phase Transfer Catalysis (PTC) reaction?
A1: In PTC, the organic solvent has several crucial functions. It dissolves the organic-soluble substrate, provides a medium for the reaction to occur, and influences the solubility and reactivity of the catalyst-anion ion pair. The choice of solvent can significantly impact reaction rate, yield, and, most importantly, selectivity (chemo-, regio-, and enantioselectivity) by affecting how tightly the catalyst and anion are paired and how solvated the reactive anion is.[1]
Q2: How does solvent polarity affect the selectivity of my PTC reaction?
A2: Solvent polarity is a critical parameter. Nonpolar organic solvents are often preferred in PTC because they do not excessively solvate the "naked" anion being transported by the catalyst.[2] This lack of solvation enhances the anion's nucleophilicity and reactivity. In contrast, highly polar solvents can stabilize the anion, reducing its reactivity and potentially lowering selectivity. For enantioselective reactions, solvent polarity can influence the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.[3]
Q3: Can I use protic solvents like ethanol or water in my PTC system?
A3: While PTC is known for its compatibility with biphasic systems (often organic/aqueous), the choice of the organic solvent is key. Using protic organic solvents is generally discouraged for reactions involving highly basic anions. Protic solvents can form hydrogen bonds with the anion, creating a strong solvation shell that deactivates it and hinders its reactivity, leading to poor yields or low selectivity.[4] However, in some modern applications, water-rich solvent systems have been successfully developed for specific enantioselective PTC reactions.[5]
Q4: What does "solvent-free" PTC mean and when is it applicable?
A4: "Solvent-free" or "neat" PTC is a highly efficient and green chemistry approach where the reaction is performed without an additional organic solvent.[6] This is possible when one of the liquid reactants can also serve as the organic phase. For example, in many esterifications or etherifications, the liquid alkylating agent can act as both the reactant and the solvent.[7] This method is highly desirable as it increases productivity and simplifies workup, but it is only feasible if the reactants are liquid at the reaction temperature and can dissolve the catalyst.[6][7]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in an Asymmetric PTC Reaction
Your chiral PTC reaction is producing the desired product but with a low enantiomeric excess (ee) or enantiomeric ratio (er).
-
Possible Cause: The solvent may not be optimal for creating the necessary chiral environment for stereoselection. The interaction between the solvent and the catalyst-enolate ion pair is critical for achieving high enantioselectivity. A suboptimal solvent can lead to a "loose" ion pair or unfavorable conformations of the transition state.
-
Troubleshooting Steps:
-
Systematically Screen Solvents: The enantioselectivity of PTC reactions is often highly dependent on the solvent.[8] Perform a solvent screen using a range of non-polar and weakly polar aprotic solvents. Common choices include toluene, dichloromethane (DCM), chlorobenzene, and various ethers.
-
Avoid Polar Aprotic Solvents: Solvents like DMF or DMSO are generally avoided as they can interfere with the chiral interactions required for high selectivity.
-
Consult Quantitative Data: As shown in the table below, even subtle changes in the solvent can have a dramatic effect on the outcome. Toluene is often a good starting point, but other aromatic or halogenated solvents might provide superior results. In one documented case, switching from toluene to dichloromethane resulted in a complete loss of enantioselectivity (racemic product).[8]
-
Data Presentation: Effect of Solvent on Enantioselectivity
Reaction: Asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone catalyzed by a Cinchona alkaloid-derived catalyst.[8]
| Solvent | Yield (%) | Enantiomeric Ratio (R:S) |
| Toluene | 77.8 | 79:21 |
| Dichloromethane (DCM) | 53.3 | Racemic |
| Benzene | 75.6 | 76:24 |
| Bromobenzene | 70.2 | 75:25 |
| Fluorobenzene | 72.1 | 77:23 |
Issue 2: Poor Regioselectivity (O- vs. C-Alkylation) of Phenoxides or Enolates
Your reaction with an ambident nucleophile (e.g., a phenoxide) is yielding a mixture of O-alkylated and C-alkylated products, with the undesired isomer being dominant.
-
Possible Cause: The solvent system is influencing which nucleophilic center of the anion (e.g., the oxygen or the carbon of a phenoxide) is more reactive. This is heavily influenced by hydrogen bonding.
-
Troubleshooting Steps:
-
To Favor O-Alkylation: Minimize the presence of any hydrogen-bonding species. The "harder," more electronegative oxygen atom is shielded by protic solvents, making the "softer" carbon atom more accessible for alkylation.[4]
-
Use dry, aprotic solvents (e.g., toluene, THF, DMF).
-
For solid-liquid PTC, ensure the solid base (e.g., K₂CO₃) is anhydrous.
-
For liquid-liquid PTC, "starving" the system of water (using concentrated aqueous base, e.g., 50% NaOH, and a non-polar solvent) reduces hydration of the oxygen anion, favoring O-alkylation.[9]
-
-
To Favor C-Alkylation: Introduce a protic solvent. The protic solvent (e.g., trifluoroethanol) will form hydrogen bonds with the phenolate oxygen, effectively blocking it.[4] This shielding leaves the carbon atom of the aromatic ring as the more available nucleophilic site for the alkylating agent.
-
Visualizations
Logical Relationships in PTC Selectivity
The following diagram illustrates how the choice of an organic solvent is a central factor that influences multiple parameters, ultimately dictating the selectivity of a phase transfer catalysis reaction.
Caption: Interplay of factors affecting PTC selectivity.
Experimental Workflow for Solvent Optimization
This workflow provides a systematic approach to screening and selecting the optimal solvent for a new phase transfer catalysis reaction to maximize selectivity.
Caption: Workflow for PTC solvent screening and optimization.
Experimental Protocols
General Protocol for Solvent Screening in Asymmetric PTC Alkylation
This protocol provides a generalized methodology for evaluating the effect of different solvents on the enantioselectivity of a PTC reaction.
1. Materials and Reagents:
-
Substrate (e.g., β-keto ester, glycine imine): 1.0 mmol
-
Alkylating agent (e.g., benzyl bromide): 1.2 mmol (1.2 equiv)
-
Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived): 0.01-0.10 mmol (1-10 mol%)
-
Base: Solid K₂CO₃ (anhydrous, 3.0 equiv) or 50% aq. NaOH (5.0 equiv)
-
Solvents to be tested (anhydrous): Toluene, Dichloromethane, Chlorobenzene, Tetrahydrofuran, etc.
-
Internal standard for GC/NMR analysis (e.g., dodecane)
2. Reaction Setup:
-
To a series of identical reaction vials equipped with magnetic stir bars, add the substrate (1.0 mmol), the phase-transfer catalyst (e.g., 0.05 mmol), and the base.
-
If using a solid base, add it directly. If using an aqueous base, prepare it separately.
-
Add the internal standard to each vial.
3. Procedure:
-
To each vial, add 5.0 mL of a different anhydrous solvent to be tested.
-
If using an aqueous base, add the specified volume (e.g., 1.0 mL of 50% NaOH).
-
Begin vigorous stirring (e.g., 1000 rpm) to ensure efficient mixing between phases.
-
Cool the reactions to the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkylating agent (1.2 mmol) to each vial simultaneously using a multichannel pipette if possible.
-
Allow the reactions to stir for a predetermined time (e.g., 24 hours), monitoring by TLC or taking aliquots for GC analysis if necessary.
4. Work-up and Analysis:
-
Quench the reactions by adding 5 mL of water and 5 mL of ethyl acetate (or another suitable extraction solvent).
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Yield Determination: Analyze the crude product by ¹H NMR or GC against the internal standard to determine the conversion and yield.
-
Enantioselectivity Determination: Analyze the purified or crude product using a suitable chiral stationary phase HPLC or GC column to determine the enantiomeric ratio or enantiomeric excess.[8] Compare the results across all tested solvents to identify the optimum medium for selectivity.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. iajpr.com [iajpr.com]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Enantioselective base-free phase-transfer reaction in water-rich solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Regeneration and Reuse of Phase Transfer Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective regeneration and reuse of phase transfer catalysts (PTCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the regeneration and reuse of phase transfer catalysts, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reduced Catalytic Activity After Reuse | Catalyst Poisoning: Strong binding of impurities (e.g., sulfur, heavy metals) or byproducts (e.g., iodide, tosylate) to the active sites of the catalyst.[1][2][3][4] | Identify the Poison: Use analytical techniques like ICP-MS for metal impurities or GC-MS for organic compounds.[5] Regeneration: For reversible poisoning, washing with an appropriate solvent may be sufficient.[5] For irreversible poisoning, a more rigorous chemical or thermal treatment might be necessary, if the catalyst is stable.[5] Prevention: Purify reactants and solvents before the reaction to remove potential poisons.[4] Consider using a guard bed to capture impurities.[4] |
| Thermal Decomposition: Exposure to temperatures exceeding the catalyst's stability, especially in the presence of strong bases, can lead to degradation (e.g., Hofmann elimination for quaternary ammonium salts).[6][7] | Optimize Temperature: Determine the catalyst's thermal stability range and operate within it.[7][8] Catalyst Selection: Choose a more thermally stable catalyst, such as a phosphonium salt, for high-temperature reactions.[6][9] | |
| Fouling/Coking: Deposition of organic residues or polymeric materials on the catalyst surface, blocking active sites.[1][5] | Solvent Washing: Wash the catalyst with a solvent that can dissolve the fouling material without dissolving the catalyst itself.[5] Oxidative Treatment: For thermally stable catalysts, controlled oxidation can burn off carbonaceous deposits.[5] | |
| Leaching of Active Components: For supported catalysts, the active catalytic species may detach from the support material and be lost during the reaction or workup.[10] | Support Modification: Choose a support with stronger interaction with the active species. Optimize Reaction Conditions: Milder reaction conditions can sometimes reduce leaching. | |
| Difficulty in Separating the Catalyst from the Reaction Mixture | Homogeneous Catalyst: The catalyst is fully dissolved in one of the liquid phases, making physical separation challenging.[8] | Aqueous Extraction: For catalysts soluble in the aqueous phase, wash the organic product layer with water. "Salting out" by adding salt to the wash water can improve extraction efficiency.[11] Distillation: If the product is volatile and the catalyst is not, the product can be distilled off.[11] Nanofiltration: Use solvent-resistant nanofiltration membranes to separate the catalyst from the product stream.[12] |
| Formation of a Third Phase: The catalyst may form a separate, often viscous, phase between the aqueous and organic layers, complicating separation.[5][7] | Phase Dissolution: Add a sufficient amount of water or an appropriate solvent to dissolve the catalyst phase, allowing for a cleaner separation of the aqueous and organic layers.[13] The catalyst can then be recovered from the solvent. | |
| Supported Catalyst Fines: Small particles of the supported catalyst may pass through filtration media. | Improved Filtration: Use finer filter media or a centrifuge to improve the recovery of catalyst particles. Catalyst Support Selection: Choose a supported catalyst with a larger and more uniform particle size. | |
| Inconsistent Reaction Rates with Reused Catalyst | Incomplete Regeneration: Residual impurities or fouling agents from the previous run may still be present on the catalyst. | Optimize Regeneration Protocol: Increase washing time, use a different solvent, or adjust the temperature for thermal regeneration. Monitor the catalyst's purity after regeneration. |
| Changes in Catalyst Structure: The regeneration process itself (e.g., high temperatures) might alter the physical or chemical structure of the catalyst.[14] | Milder Regeneration Conditions: Explore less harsh regeneration methods. Catalyst Characterization: Analyze the catalyst before and after regeneration (e.g., using spectroscopy or microscopy) to check for structural changes. | |
| Variable Water Content: The amount of water co-extracted with the catalyst into the organic phase can affect its activity.[6] | Control Water Content: For liquid-liquid PTC, optimizing the water amount or using more concentrated aqueous solutions can enhance catalyst performance.[11] For solid-liquid PTC, a catalytic amount of water might be beneficial if the reaction is slow.[11] |
Frequently Asked Questions (FAQs)
Q1: How can I determine the best method for regenerating my specific phase transfer catalyst?
A1: The optimal regeneration method depends on the nature of the catalyst, the type of deactivation, and the reaction conditions. Start by identifying the cause of deactivation (poisoning, fouling, or thermal degradation). A general approach is to begin with the mildest method, such as solvent washing, and proceed to more aggressive treatments like oxidative regeneration only if necessary and if the catalyst is thermally stable.[5] Analytical characterization of the spent catalyst can provide valuable insights into the deactivation mechanism.
Q2: What are the key factors to consider when choosing a phase transfer catalyst for recyclability?
A2: Key factors include thermal stability, chemical stability under reaction conditions (especially in the presence of strong bases), ease of separation, and activity.[6] Supported PTCs are often easier to recover via simple filtration.[8] For homogeneous PTCs, consider their partitioning behavior between the organic and aqueous phases to facilitate separation by extraction.
Q3: Can I reuse a phase transfer catalyst indefinitely?
A3: While PTCs can often be reused multiple times, indefinite reuse is unlikely.[15] Some gradual, irreversible deactivation or physical loss of the catalyst during recovery is common with each cycle. The number of possible reuses will depend on the specific catalyst, the reaction, and the efficiency of the regeneration process.
Q4: How does the structure of a quaternary ammonium salt affect its performance and recyclability?
A4: The structure, particularly the length of the alkyl chains, influences the catalyst's solubility, thermal stability, and activity.[7] Catalysts with longer alkyl chains are more organophilic and may be more effective in transferring anions into the organic phase but can be more difficult to remove from the product.[3] Shorter-chain quats are more water-soluble, which can simplify recovery through aqueous extraction.
Q5: What are some common types of phase transfer catalysts and their general reusability?
A5:
-
Quaternary Ammonium Salts: Most common due to their relatively low cost.[6] Their stability can be limited at high temperatures and in strong bases.[6] Recovery can be challenging but is often achieved through extraction.[6][11]
-
Phosphonium Salts: More thermally stable than ammonium salts but also more expensive.[6] They are a good choice for higher temperature reactions. Recovery methods are similar to those for ammonium salts.
-
Crown Ethers: Very active and stable catalysts but are expensive and can be toxic, making their recovery and reuse crucial, yet difficult.[6]
-
Polyethylene Glycols (PEGs): Inexpensive and stable, but generally have lower activity than onium salts. They are relatively easy to recover.[6]
-
Supported PTCs: These are catalysts immobilized on solid supports (e.g., polymers, silica).[8] They offer the significant advantage of easy recovery by filtration and are designed for reuse.[8]
Experimental Protocols
Protocol 1: Regeneration of a Fouled Quaternary Ammonium Salt Catalyst by Solvent Washing
This protocol outlines a general procedure for regenerating a PTC that has been deactivated by the deposition of organic residues.
-
Catalyst Separation: After the reaction, separate the catalyst from the product mixture. If the catalyst is in an aqueous phase, separate the layers. If it has formed a third phase, add water to dissolve it before separation.[5][13]
-
Solvent Selection: Choose a solvent that effectively dissolves the suspected fouling material but not the catalyst itself. This may require screening several solvents.
-
Washing Procedure: a. Place the recovered catalyst (or the aqueous phase containing it) in a suitable vessel. b. Add the selected solvent and stir the mixture for several hours. A slightly elevated temperature can improve the efficiency of the wash.[5] c. If the catalyst is a solid, filter it from the solvent. If it is in an aqueous solution, separate the solvent layer. d. Repeat the washing process if necessary.
-
Drying: Dry the cleaned catalyst under a vacuum to remove any residual solvent before reuse.[5]
Protocol 2: Recovery of a Quaternary Ammonium Salt Catalyst from an Aqueous Phase
This protocol describes the recovery of a water-soluble PTC from a reaction mixture.
-
Phase Separation: Allow the reaction mixture to settle into distinct organic and aqueous phases.
-
Aqueous Extraction: a. Separate the aqueous layer containing the catalyst. b. Wash the organic layer with one or more portions of fresh water to extract any remaining catalyst. Combining these washes with the initial aqueous layer. c. To improve extraction, consider adding a salt (e.g., NaCl) to the wash water to decrease the catalyst's solubility in the organic phase.[11]
-
Catalyst Isolation (Optional): a. If the catalyst needs to be isolated from the aqueous solution, you can add a strong base (e.g., concentrated NaOH). This can cause the quaternary ammonium hydroxide to separate as an oily layer, which can be decanted or separated.[13] b. Alternatively, the aqueous solution containing the catalyst can sometimes be directly reused in a subsequent reaction if the water content is not detrimental.
Visualizations
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. biomedres.us [biomedres.us]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 14. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Side Reactions in Tetrapropylammonium Bisulfate Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage side reactions when using tetrapropylammonium bisulfate as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC).[1] PTCs are used to facilitate reactions between reactants that are in different immiscible phases (e.g., a water-insoluble organic substrate and an aqueous solution of a nucleophile).[1][2] It is commonly employed in a variety of organic transformations, including nucleophilic substitutions (e.g., alkylations, ether synthesis), oxidations, and hydrolysis reactions, by transferring a reactive anion from the aqueous or solid phase into the organic phase.
Q2: What are the main advantages of using a phase-transfer catalyst like this compound?
The use of phase-transfer catalysts offers several advantages, including:
-
Increased reaction rates by bringing reactants together.
-
The use of less expensive and milder reaction conditions.
-
Reduced need for hazardous and difficult-to-remove organic solvents.
-
Suppression of certain side reactions.[1]
-
Simplified experimental procedures and work-ups.[1]
Q3: What are the most common side reactions encountered when using this compound?
Common side reactions can be broadly categorized as follows:
-
Catalyst Degradation: The catalyst itself can degrade under certain conditions, primarily through Hofmann elimination, especially in the presence of strong bases and elevated temperatures.
-
Substrate- or Product-Related Side Reactions: These are specific to the reaction being performed and can include over-alkylation, competition between different reaction sites (e.g., O- vs. C-alkylation), hydrolysis of the substrate or product, and elimination reactions of the substrate.
Troubleshooting Guides for Common Side Reactions
Issue 1: Catalyst Degradation via Hofmann Elimination
Under strongly basic conditions and elevated temperatures, quaternary ammonium salts like this compound can undergo Hofmann elimination, leading to the formation of an alkene (propene) and a tertiary amine (tripropylamine).[1][3][4][5][6] This not only consumes the catalyst but can also introduce impurities into the reaction mixture.
Potential Causes:
-
High reaction temperatures (typically >100-120 °C).
-
Use of strong, sterically hindered bases.
-
Prolonged reaction times at elevated temperatures.
Mitigation Strategies:
| Strategy | Detailed Recommendation |
| Temperature Control | Maintain the reaction temperature at the lowest effective level. Monitor the reaction progress to avoid unnecessarily long heating times. |
| Base Selection | If possible, use a weaker or less sterically hindered base that is still effective for the desired transformation. The choice of base can significantly impact the rate of Hofmann elimination. |
| Catalyst Loading | Use the minimum effective catalyst loading. While a higher concentration can increase the reaction rate, it also increases the potential for degradation. |
| Alternative Catalyst | In cases of severe degradation, consider a more thermally stable phase-transfer catalyst, such as a phosphonium salt, which can be more resistant to elimination.[1] |
Visualizing Hofmann Elimination:
Caption: Hofmann elimination of the tetrapropylammonium cation.
Issue 2: Undesired Hydrolysis of Substrate or Product
In biphasic systems containing water, ester or other hydrolyzable functional groups in the substrate or product can undergo hydrolysis, leading to unwanted byproducts.[2][3][4][5][7]
Potential Causes:
-
Presence of water in the reaction mixture.
-
Use of basic or acidic conditions that catalyze hydrolysis.
-
High reaction temperatures that accelerate hydrolysis.
Mitigation Strategies:
| Strategy | Detailed Recommendation |
| Anhydrous Conditions | If the reaction chemistry allows, use anhydrous organic solvents and reagents to minimize the presence of water. |
| pH Control | Buffer the aqueous phase to a pH where the rate of hydrolysis is minimized, if compatible with the desired reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired conversion is reached to prevent prolonged exposure to hydrolytic conditions. |
| Solid-Liquid PTC | Consider using a solid-liquid phase-transfer catalysis system (e.g., solid K₂CO₃ as the base in an organic solvent) to eliminate the aqueous phase altogether. |
Issue 3: Lack of Selectivity in Alkylation Reactions (e.g., O- vs. C-Alkylation)
For substrates with multiple nucleophilic centers, such as enolates, competition between O-alkylation and C-alkylation can occur, leading to a mixture of products.[8][9]
Potential Causes:
-
The nature of the electrophile (hard vs. soft).
-
The reaction solvent.
-
The counter-ion associated with the nucleophile.
Mitigation Strategies:
| Strategy | Detailed Recommendation |
| Electrophile Choice | Hard electrophiles (e.g., alkyl sulfates) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) often favor C-alkylation.[8] |
| Solvent Effects | Protic solvents can solvate the oxygen of an enolate, hindering O-alkylation and favoring C-alkylation. Aprotic solvents may favor O-alkylation. |
| Temperature | Lower reaction temperatures generally favor the kinetically controlled product, which can sometimes be the desired isomer. |
Comparative Performance of Phase-Transfer Catalysts
The choice of catalyst can influence not only the reaction rate but also the side reaction profile. While this compound is a versatile catalyst, other options may be more suitable for specific applications.
| Catalyst Type | Relative Cost | Thermal Stability | Common Applications | Potential Downsides |
| Quaternary Ammonium Salts | Low to Moderate | Moderate | General purpose, versatile | Can undergo Hofmann elimination |
| Phosphonium Salts | Moderate to High | High | High-temperature reactions | Can be more expensive |
| Crown Ethers | High | High | Solubilizing inorganic salts | Expensive, potential toxicity |
| Ionic Liquids | Moderate to High | High | "Green" alternative, dual solvent/catalyst | Can be viscous and difficult to handle |
This table provides a general comparison; specific performance may vary depending on the reaction conditions.
Experimental Protocols
Protocol: Minimizing Side Reactions in a Nucleophilic Substitution Reaction
This protocol provides a general methodology for an O-alkylation reaction of a phenol, with an emphasis on minimizing common side reactions.
Visualizing the Experimental Workflow:
Caption: A typical experimental workflow for PTC O-alkylation.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
This compound (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol, alkyl halide, and this compound in toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the potassium carbonate in deionized water.
-
Reaction Initiation: Add the aqueous potassium carbonate solution to the organic mixture.
-
Reaction Conditions: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Unexpected Results:
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. mdpi.com [mdpi.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 7. wiley.com [wiley.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
Validation & Comparative
A Comparative Analysis of Tetraalkylammonium Salt Electrolytes for Electrochemical Applications
For inquiries, please contact: [email protected]
Introduction
Tetraalkylammonium (TAA) salts are extensively utilized as electrolytes in a variety of electrochemical systems, including batteries, supercapacitors, and electroorganic synthesis.[1] Their widespread adoption is attributed to their excellent solubility in organic solvents, commendable ionic conductivity, and broad electrochemical stability windows.[1] The performance of an electrochemical device is critically influenced by the choice of the TAA salt, with factors such as the alkyl chain length of the cation and the nature of the anion playing a pivotal role.[1] This guide presents an objective comparison of the performance of several common tetraalkylammonium salts, supported by experimental data, to aid researchers in selecting the optimal electrolyte for their specific application.
Quantitative Performance Comparison
The efficacy of tetraalkylammonium salt electrolytes is primarily determined by key parameters such as ionic conductivity, viscosity, and the electrochemical stability window. These properties are intrinsically linked to the size of the tetraalkylammonium cation and the identity of the counter-anion. The following table summarizes essential quantitative data for a selection of frequently used TAA salts. It is important to note that the presented data is a compilation from various sources, and experimental conditions may differ. Therefore, direct comparisons should be approached with caution.[1] A general trend observed is that smaller cations (e.g., TEA⁺ versus TBA⁺) tend to yield higher ionic conductivity and lower viscosity.[1][2]
Table 1: Comparative Performance Data of Selected Tetraalkylammonium Salt Electrolytes
| Salt | Cation | Anion | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Stability Window (V) |
| Tetraethylammonium Tetrafluoroborate (TEABF₄) | Tetraethylammonium (TEA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | 1.0 | ~12.2 | ~0.45 (at 20°C) | ~3.0 |
| Tetrabutylammonium Tetrafluoroborate (TBABF₄) | Tetrabutylammonium (TBA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | 1.0 | ~8.5 | ~0.68 (at 25°C) | ~3.1 |
| Tetrapropylammonium Tetrafluoroborate (TPABF₄) | Tetrapropylammonium (TPA⁺) | Tetrafluoroborate (BF₄⁻) | Propylene Carbonate (PC) | 0.8 | ~5.1 | Not Specified | ~5.5 |
| Tetramethylammonium Hexafluorophosphate (TMAPF₆) | Tetramethylammonium (TMA⁺) | Hexafluorophosphate (PF₆⁻) | Propylene Carbonate (PC) | Additive | Lower than TEAPF₆ | Not Specified | Not Specified |
| Tetraethylammonium Hexafluorophosphate (TEAPF₆) | Tetraethylammonium (TEA⁺) | Hexafluorophosphate (PF₆⁻) | Propylene Carbonate (PC) | Not Specified | Not Specified | Not Specified | ~4.5 |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.[1]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed methodologies for the key experiments cited.
Ionic Conductivity Measurement
Ionic conductivity is a fundamental property of an electrolyte, quantifying its ability to conduct ions.
Methodology:
-
Sample Preparation: Solutions of the tetraalkylammonium salt are prepared in the desired solvent at various concentrations.[1]
-
Measurement: A conductivity cell is immersed into the sample solution, ensuring the electrodes are fully submerged and free of air bubbles.[1] The measurement is typically performed using AC impedance spectroscopy. A small amplitude AC voltage (e.g., 10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz). The impedance data is recorded and plotted as a Nyquist plot (imaginary impedance vs. real impedance).[2]
-
Temperature Control: The temperature is kept constant throughout the measurement using a thermostatic bath, as conductivity is highly temperature-dependent.[1][2]
-
Data Analysis: The ionic conductivity (σ) is calculated from the resistance (R) obtained from the Nyquist plot and the cell constant (K_cell) using the formula: σ = K_cell / R.[1]
Viscosity Measurement
Viscosity measures a fluid's resistance to flow and is a critical parameter for electrolytes, as lower viscosity generally facilitates faster ion transport.[2]
Methodology:
-
Instrumentation: A rotational viscometer is commonly used for these measurements.
-
Sample Preparation: The tetraalkylammonium salt is dissolved in the desired solvent to the specified concentration.
-
Measurement: A spindle is immersed in the sample solution to the specified mark. The motor is activated, causing the spindle to rotate at a constant speed. The viscometer measures the torque required to rotate the spindle.[2] The reading is allowed to stabilize before the viscosity value is recorded.[2]
-
Data Analysis: The dynamic viscosity is typically provided directly by the viscometer's software in units of mPa·s or cP.[2]
Electrochemical Stability Window (ESW) Measurement
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is essential for high-voltage electrochemical devices.[2]
Methodology:
-
Cell Assembly: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).
-
Electrolyte Preparation: The cell is filled with the tetraalkylammonium salt solution to be tested.[2]
-
Measurement: Cyclic voltammetry is performed by sweeping the potential of the working electrode from its open-circuit potential towards positive and negative potentials.[2] The current response is recorded as a function of the applied potential.[2]
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents occurs, indicating electrolyte decomposition.[2] A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the limits of the stability window.[2]
Visualizations
Experimental Workflow for Electrolyte Characterization
The following diagram illustrates a typical workflow for characterizing the key performance parameters of a tetraalkylammonium salt electrolyte.
Caption: A generalized workflow for the preparation and analysis of tetraalkylammonium salt electrolytes.
Influence of Cation Size on Electrolyte Properties
The size of the tetraalkylammonium cation has a significant and predictable impact on the key properties of the electrolyte. This diagram illustrates the logical relationships between cation size and performance metrics.
Caption: The relationship between increasing cation size and its effects on electrolyte properties.
References
A Comparative Guide to Analytical Techniques for the Characterization of Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium salts (QAS), or quats, are a versatile class of compounds with wide-ranging applications as disinfectants, surfactants, and pharmaceutical agents. Accurate and reliable characterization of these compounds is paramount for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of the principal analytical techniques used for the characterization of QAS, supported by experimental data and detailed protocols.
At a Glance: Key Analytical Techniques
The selection of an appropriate analytical method for QAS characterization depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or purity assessment. The most commonly employed techniques include titrimetric methods, chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the most common analytical techniques for the quantification of quaternary ammonium salts.
| Parameter | Potentiometric Titration | HPLC (HILIC/Ion-Pair) with CAD/ELSD | LC-MS/MS |
| Selectivity | Moderate to High | High to Very High | Very High |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL range[1] | ng/mL to pg/mL range[1] | pg/mL to fg/mL range[2] |
| Linearity (R²) | > 0.99[1] | > 0.99[1] | > 0.995[3] |
| Precision (%RSD) | < 2%[1][4] | < 5%[1] | 1-17%[2][3] |
| Accuracy (% Recovery) | 98-102%[1] | 95-105%[1] | 76-129%[2][3] |
| Matrix Effect | Low to Moderate[1] | Moderate to High[1] | Can be significant, often requires internal standards[2] |
| Throughput | Moderate | High | High |
| Cost | Low[1] | High[1] | Very High |
| Primary Application | Assay/Content Uniformity | Quantification, Purity | Trace Quantification, Identification |
In-Depth Technique Analysis and Experimental Protocols
Potentiometric Titration
Potentiometric titration is a robust and cost-effective classical method for quantifying the total amount of ionic species like QAS.[1][5] It is particularly useful for assaying raw materials and concentrated formulations. The method typically involves the precipitation titration of the cationic QAS with an anionic surfactant standard solution, such as sodium lauryl sulfate (SLS) or sodium tetraphenylborate.[5][6][7]
-
Instrumentation: Automatic potentiometric titrator, surfactant-sensitive electrode (e.g., TEN 1100 PLH) or Ag/AgCl reference electrode, burette, and magnetic stirrer.[5][6]
-
Reagents:
-
Procedure:
-
Accurately weigh a sample containing approximately 0.02–0.06 mmol of the QAS into a 100 mL beaker.[6][7]
-
Add 10 mL of the pH 10 buffer solution and dilute to 50 mL with deionized water.[6][7]
-
Place the beaker on the magnetic stirrer and immerse the electrode in the solution.
-
Titrate with the standardized 0.004 M SDS solution.
-
The endpoint is determined from the inflection point of the titration curve. Both direct and back-titration methods can be employed.[6][7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual QAS and their related impurities. Due to the polar and cationic nature of QAS, specialized chromatographic modes are often required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds like QAS that show poor retention in reversed-phase HPLC.[1]
-
Ion-Pair Reversed-Phase HPLC: This is a common approach where an ion-pairing agent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral ion-pair with the cationic QAS, allowing for its retention on a non-polar stationary phase like C18.[8][9]
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase A: Water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient might run from 95% B to 50% B over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers the highest sensitivity and selectivity for the analysis of QAS.[10] It is the method of choice for trace-level quantification in complex matrices such as biological fluids, environmental samples, and foodstuffs.[2][3][11] Electrospray ionization (ESI) is the most common ionization technique for these permanently charged compounds.[12]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[3]
-
-
Sample Preparation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of QAS.[12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. However, the lack of an N-H bond can sometimes make the direct identification of the quaternary ammonium group challenging based on ¹H NMR alone.[12] NMR is also used for determining the enantiomeric ratio of chiral QAS using chiral solvating agents.[13]
Visualizing the Workflow
The selection of an appropriate analytical technique is a critical step in the characterization of quaternary ammonium salts. The following diagrams illustrate a typical workflow for method selection and the experimental processes for two common techniques.
Caption: Decision tree for selecting an analytical technique for QAS characterization.
Caption: Experimental workflow for HILIC-HPLC analysis of QAS.
Conclusion
The characterization of quaternary ammonium salts can be effectively achieved through a variety of analytical techniques. Potentiometric titration offers a simple, cost-effective solution for routine assays of bulk materials. HPLC, particularly with HILIC or ion-pair chromatography, provides robust methods for quantification and purity assessment. For trace-level analysis in complex matrices and for unequivocal identification, LC-MS/MS is the gold standard. Finally, NMR spectroscopy remains the primary tool for definitive structural elucidation. The choice of the most suitable technique will ultimately be guided by the specific analytical challenge at hand, considering factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pages.hannainst.com [pages.hannainst.com]
- 5. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. ysi.com [ysi.com]
- 8. benchchem.com [benchchem.com]
- 9. itwreagents.com [itwreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
methods for determining the purity of tetrapropylammonium bisulfate
A Comparative Guide to Purity Determination of Tetrapropylammonium Bisulfate
For researchers, scientists, and drug development professionals, establishing the purity of reagents and ionic liquids like this compound is a cornerstone of reliable and reproducible research. As this compound finds use as an ion-pairing reagent and in various synthetic applications, a thorough understanding of its purity is critical. Potential impurities, such as precursor materials (tripropylamine, propyl halides), byproducts from synthesis, or degradation products, can significantly impact experimental outcomes.
This guide provides a comparative analysis of the primary analytical : High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
The selection of an analytical method for purity analysis is often a balance of factors including specificity for potential impurities, accuracy, precision, and the nature of the information required. While chromatographic techniques excel at separating and quantifying individual components, titration offers a straightforward assay of the bulk material. qNMR provides an absolute quantification without the need for a specific reference standard of the analyte.
Data Presentation: Performance Comparison of Analytical Methods
| Parameter | Reversed-Phase HPLC (Cation Analysis) | Ion Chromatography (Anion Analysis) | Potentiometric Titration | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the tetrapropylammonium cation between a stationary and mobile phase. | Ion-exchange separation of the bisulfate anion from other inorganic/organic anions. | Reaction of the tetrapropylammonium cation with a standardized anionic titrant. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Specificity | High (can separate structurally similar organic impurities and degradation products). | High (excellent for resolving various anionic impurities like halides and sulfate). | Moderate (assays total quaternary ammonium content, not specific to impurities). | Very High (structurally informative, can identify and quantify specific impurities if their signals are resolved). |
| Accuracy | 98-102% | 98-102% | 99-101% | 99-101% |
| Precision (RSD) | < 2% | < 2% | < 1% | < 1% |
| Limit of Detection (LOD) | Low (µg/mL range) | Low (µg/mL range) | Higher (mg/mL range) | Moderate (dependent on concentration and magnetic field strength) |
| Analysis Time per Sample | 15-30 minutes | 20-30 minutes | 10-15 minutes | 10-20 minutes |
Experimental Protocols
A comprehensive purity assessment of this compound necessitates the analysis of both its cationic and anionic components, as well as non-ionic impurities.
Protocol 1: Reversed-Phase HPLC for Tetrapropylammonium Cation and Organic Impurities
This method is a general approach for the analysis of quaternary ammonium compounds and is effective for identifying and quantifying the tetrapropylammonium cation as well as potential organic impurities.
-
Instrumentation : HPLC with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and a buffered aqueous solution (e.g., 50 mM potassium phosphate with an ion-pairing agent like sodium dodecyl sulfate, adjusted to a suitable pH).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: 1.5 L/min).
-
Sample Preparation : Accurately weigh approximately 100 mg of this compound. Dissolve in the mobile phase in a 100 mL volumetric flask and dilute to the mark. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Data Analysis : The purity is determined by calculating the area percentage of the main tetrapropylammonium peak relative to the total area of all observed peaks.
Protocol 2: Ion Chromatography for Bisulfate Anion and Anionic Impurities
This method is ideal for the quantification of the bisulfate anion and the detection of potential inorganic anionic impurities such as halides (from precursors) and sulfate (from oxidation).
-
Instrumentation : Ion Chromatograph with a suppressed conductivity detector.
-
Column : Anion-exchange column (e.g., Dionex IonPac™ AS22 or equivalent).
-
Eluent : A solution of sodium carbonate and sodium bicarbonate (e.g., 4.5 mM sodium carbonate / 1.4 mM sodium bicarbonate).
-
Flow Rate : 1.2 mL/min.
-
Injection Volume : 25 µL.
-
Column Temperature : 30 °C.
-
Detection : Suppressed conductivity.
-
Sample Preparation : Accurately weigh approximately 100 mg of this compound. Dissolve in deionized water in a 100 mL volumetric flask and dilute to the mark. Further dilute as necessary to fall within the calibration range of the instrument.
-
Data Analysis : Quantify the bisulfate peak based on a calibration curve generated from a certified sodium bisulfate or potassium bisulfate standard.
Protocol 3: Potentiometric Titration for Total Quaternary Ammonium Content
This method provides a quantitative determination of the total quaternary ammonium salt content and is a reliable method for assaying the main component.[1][2]
-
Instrumentation : Automatic potentiometric titrator with a surfactant-sensitive electrode or a combination pH electrode.
-
Titrant : Standardized 0.01 M Sodium Dodecyl Sulfate (SDS) solution.
-
Solvent : Deionized water.
-
Titration Procedure :
-
Accurately weigh approximately 0.2 g of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Place the electrode into the solution and titrate with the standardized SDS solution.
-
The endpoint is determined by the inflection point of the titration curve.
-
-
Data Analysis : The purity is calculated based on the volume of titrant consumed to reach the endpoint, the molarity of the titrant, and the initial mass of the sample.
Protocol 4: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4][5][6] It is highly specific and can simultaneously identify and quantify impurities.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent : A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Experimental Procedure :
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis : The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: Purity determination workflow for this compound.
Conclusion
The purity determination of this compound is most effectively achieved through a combination of analytical techniques. For routine quality control, a combination of reversed-phase HPLC for the cation and organic impurities, and ion chromatography for the anion and its related impurities, provides a comprehensive impurity profile. Potentiometric titration serves as a rapid and cost-effective method for determining the overall assay of the active substance. For the highest level of accuracy and for the certification of reference materials, quantitative NMR is the method of choice, offering absolute quantification and structural information about any impurities present. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the intended application of the material.
References
- 1. This compound = 99 , Ion-Pair reagent 56211-70-2 [sigmaaldrich.com]
- 2. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. utm.mx [utm.mx]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different phase transfer catalysts in synthesis
A Comparative Guide to Phase Transfer Catalysts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, such as a water-organic system.[1][2] By employing a phase transfer catalyst, chemists can enhance reaction rates, improve yields, and often use milder reaction conditions, making it a cornerstone of green chemistry.[3][4] These catalysts function by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs.[5][6] This guide provides an objective comparison of common phase transfer catalysts, supported by experimental data, to aid in catalyst selection for specific synthetic applications.
Common Types of Phase Transfer Catalysts
A variety of compounds can act as phase transfer catalysts, each with distinct properties and applications. The most common classes include:
-
Quaternary Ammonium and Phosphonium Salts: These "onium" salts are the most widely used PTCs due to their low cost and effectiveness.[6][7] They consist of a central nitrogen or phosphorus atom bonded to four organic groups, creating a positively charged cation that can pair with a reactant anion. Commercially important examples include benzyltriethylammonium chloride and hexadecyltributylphosphonium bromide.[8]
-
Crown Ethers and Cryptands: These macrocyclic polyethers are highly effective at complexing alkali metal cations (like K⁺ or Na⁺) within their central cavity.[8][9] This encapsulation makes the cation more soluble in organic solvents, effectively dragging the accompanying anion with it.[10] Cryptands are bicyclic or polycyclic analogues that encapsulate the cation in a three-dimensional manner, offering even greater selectivity and binding strength compared to the two-dimensional cavity of crown ethers.[9][11]
-
Polyethylene Glycols (PEGs): Open-chain polyethers like PEGs are also effective PTCs. They are advantageous due to their low price, good stability, and ease of synthesis.[12]
-
Ionic Liquids (ILs): More recently, ionic liquids—salts with melting points below 100°C—have been employed as both solvents and phase transfer catalysts.[13][14] Their structure can be tailored to fine-tune their catalytic performance, and they offer benefits in catalyst recycling.[15][16]
-
Supported Phase Transfer Catalysts: To overcome challenges with catalyst separation and reuse, active catalytic groups (like ammonium salts or crown ethers) can be immobilized on insoluble supports.[3][12] These supports can be organic polymers (e.g., polystyrene) or inorganic materials (e.g., silica gel, alumina), creating a "triphase" catalytic system.[17][18]
Mechanism of Phase Transfer Catalysis
The generally accepted mechanism for PTC, particularly for nucleophilic substitution, is the "Extraction Mechanism" first proposed by Charles Starks.[19] The catalyst, typically a quaternary onium salt (Q⁺X⁻), facilitates the transfer of a reactant anion (Y⁻) from the aqueous phase to the organic phase. This creates a lipophilic ion pair (Q⁺Y⁻) that is soluble in the organic medium. This "activated" anion then reacts with the organic substrate (R-X) to form the product (R-Y). The catalyst is regenerated in the organic phase as Q⁺X⁻ and can then return to the aqueous interface to begin the cycle anew.[5][19]
Performance Comparison of Catalyst Types
The choice of catalyst is critical and depends on factors such as reaction conditions, cost, and required efficiency.
| Catalyst Type | Catalytic Activity | Thermal Stability | Chemical Stability (Base) | Cost | Recyclability |
| Quaternary Ammonium Salts | Good to Excellent | Moderate (up to ~100-120°C) | Susceptible to Hofmann elimination | Low | Difficult (soluble) |
| Quaternary Phosphonium Salts | Good to Excellent | High | More stable than ammonium salts | Moderate | Difficult (soluble) |
| Crown Ethers | Excellent | High | Generally Stable | High | Difficult (soluble) |
| Cryptands | Excellent | High | Generally Stable | Very High | Difficult (soluble) |
| Ionic Liquids | Good to Excellent | High | Generally Stable | Moderate to High | Moderate (can be biphasic) |
| Supported Catalysts | Good | Varies with support | Generally Stable | Moderate to High | Excellent |
Discussion of Performance:
-
Activity: Phosphonium salts can exhibit superior activity to ammonium salts, which is attributed to the larger, more lipophilic nature of the phosphonium cation, enabling a more efficient transfer of the anion into the organic phase.[2][20] Crown ethers and cryptands are highly active, often more so than onium salts.[12]
-
Stability: A key advantage of phosphonium salts over ammonium salts is their higher thermal and chemical stability.[2][20] Quaternary ammonium salts are prone to degradation via Hofmann elimination in the presence of strong bases and heat, which can reduce catalyst efficiency.[2][20] Phosphonium salts are not susceptible to this degradation pathway.[2]
-
Cost and Recyclability: Quaternary ammonium salts are the most economical choice, making them prevalent in industrial applications.[7] Crown ethers and cryptands are significantly more expensive and difficult to prepare.[9] A major drawback of soluble catalysts is the difficulty in separating them from the product mixture.[3] Supported catalysts address this issue directly, as they can be easily recovered by simple filtration and reused, which is ideal for continuous industrial production.[12][21]
Supporting Experimental Data: Synthesis of Butyl Benzoate
To provide a quantitative comparison, we examine the alkylation of sodium benzoate with butyl bromide, a classic nucleophilic substitution reaction facilitated by PTC.
Objective: To compare the catalytic efficiency of a phosphonium salt and two different ammonium salts in the synthesis of butyl benzoate.[2]
Reaction: C₆H₅COONa + CH₃(CH₂)₃Br → C₆H₅COO(CH₂)₃CH₃ + NaBr
Quantitative Catalyst Comparison
The following data summarizes the product yield achieved using different catalysts under identical reaction conditions.
| Catalyst | Catalyst Type | Yield (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
| Data sourced from a comparative study on the alkylation of sodium benzoate.[20] |
The results clearly indicate that the phosphonium-based catalyst (TPPB) provided a superior yield compared to both ammonium-based catalysts under the same conditions.[20]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of butyl benzoate via phase transfer catalysis.[2]
-
Reaction Setup: A 500 ml three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents: The flask is charged with sodium benzoate (0.1 mol) and butyl bromide (0.1 mol).
-
Solvent System: A biphasic solvent system consisting of 100 ml of toluene and 100 ml of water is added to the flask.[2]
-
Catalyst Addition: The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[2]
-
Reaction Conditions: The mixture is heated to 60°C and stirred vigorously at a constant speed of 500 rpm to ensure adequate mixing of the phases.[2]
-
Monitoring: The reaction progress is monitored over time by analyzing aliquots, for example, by tracking the consumption of sodium benzoate.[2]
-
Workup: Upon completion, the mixture is allowed to cool, and the organic layer is separated from the aqueous layer.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product, butyl benzoate.[2]
Experimental Workflow Diagram
Conclusion
The selection of a phase transfer catalyst is a critical decision in synthetic chemistry that directly impacts reaction efficiency, cost, and environmental footprint.
-
Quaternary ammonium salts offer a cost-effective solution for many applications, though their stability can be a limitation under harsh conditions.
-
Quaternary phosphonium salts provide a distinct advantage in terms of thermal and chemical stability, often leading to higher yields, making them suitable for more demanding industrial processes.[20]
-
Crown ethers and cryptands offer superior reactivity and selectivity but at a significantly higher cost.
-
Supported catalysts represent a key advancement for green chemistry, simplifying product purification and enabling catalyst reuse, although initial costs may be higher.[12][21]
By understanding the relative strengths and weaknesses of each catalyst class and leveraging supporting experimental data, researchers can make informed decisions to optimize their synthetic routes.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Crown ether and cryptand | PPTX [slideshare.net]
- 11. differencebetween.com [differencebetween.com]
- 12. biomedres.us [biomedres.us]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Ionic Liquid in Phase Transfer Catalysis [ouci.dntb.gov.ua]
- 15. Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. phasetransfer.com [phasetransfer.com]
- 20. benchchem.com [benchchem.com]
- 21. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Electrochemical Stability of Tetraalkylammonium Salts
For researchers, scientists, and drug development professionals, the selection of a suitable electrolyte is a critical decision in the design and optimization of electrochemical systems. Tetraalkylammonium salts are a prominent class of electrolytes favored for their solubility in organic solvents, respectable ionic conductivity, and notably wide electrochemical stability windows (ESW). This guide provides an objective comparison of the electrochemical stability of various tetraalkylammonium salts, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
The electrochemical stability window defines the voltage range within which an electrolyte remains electrochemically inert, avoiding oxidation or reduction.[1] A wider ESW is paramount for the development of high-voltage electrochemical devices.[1] This guide focuses on comparing the anodic and cathodic limits of different tetraalkylammonium salts, considering the influence of cation size and the nature of the counter-anion.
Quantitative Performance Comparison
The electrochemical stability of tetraalkylammonium salt electrolytes is primarily dictated by the nature of the cation and anion, as well as the solvent used. The following table summarizes the electrochemical stability window for a selection of commonly used tetraalkylammonium salts.
| Cation | Anion | Solvent | Cathodic Limit (V vs. Ag/Ag+) | Anodic Limit (V vs. Ag/Ag+) | Electrochemical Stability Window (V) |
| Tetraethylammonium (TEA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | - | - | ~3.0 |
| Tetrabutylammonium (TBA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | - | - | ~3.0 |
| Tetrabutylammonium (TBA⁺) | Perchlorate (ClO₄⁻) | - | - | - | - |
| Tetrahexylammonium (THA⁺) | Perchlorate (ClO₄⁻) | - | - | - | - |
Note: Direct comparison of ESW values should be approached with caution as they can be influenced by the experimental conditions such as the working electrode material, scan rate, and the cutoff current density used to define the limits.[2]
Studies have indicated that for saturated alkyl substituents, the chain length and size of the tetraalkylammonium cation have a relatively minor impact on the electrochemical stability towards reduction.[1][3] The anodic stability, however, is more significantly influenced by the nature of the anion and the solvent.[1] For instance, smaller cations like tetraethylammonium (TEA⁺) compared to tetrabutylammonium (TBA⁺) generally lead to higher ionic conductivity and lower viscosity.[4]
Experimental Protocol: Determining the Electrochemical Stability Window
The most common technique for determining the ESW of an electrolyte is cyclic voltammetry (CV).[5][6] This method involves scanning the potential of a working electrode in the electrolyte solution and measuring the resulting current. The limits of the ESW are identified as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.[1]
Materials and Instrumentation:
-
Electrochemical Cell: A three-electrode setup is typically used.[7]
-
Potentiostat: An instrument to control the potential of the working electrode and measure the resulting current.[4]
-
Inert Atmosphere: A glovebox is required for non-aqueous electrolytes to prevent contamination from moisture and oxygen.[1]
-
Electrolyte Solution: The tetraalkylammonium salt dissolved in an appropriate solvent (e.g., acetonitrile) at a specific concentration (e.g., 1.0 M).[4]
Procedure:
-
Cell Assembly: The three-electrode cell is assembled inside an inert atmosphere glovebox.
-
Electrolyte Preparation: The tetraalkylammonium salt is dissolved in the chosen solvent to the desired concentration.
-
Cyclic Voltammetry Scan: A cyclic voltammetry scan is performed over a wide potential range. The scan typically starts from the open-circuit potential, sweeps to a positive (anodic) limit, then reverses to a negative (cathodic) limit, and finally returns to the initial potential.[4]
-
Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.[4]
-
ESW Determination: The anodic and cathodic limits are determined from the voltammogram by identifying the potentials at which a predefined cutoff current density (e.g., 0.1 mA/cm²) is reached.[1][2] This signifies the onset of electrolyte decomposition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the electrochemical stability window of a tetraalkylammonium salt using cyclic voltammetry.
Caption: Workflow for ESW determination.
Logical Relationship of Electrolyte Properties
The performance of a tetraalkylammonium salt as an electrolyte is a result of interconnected properties. The size of the cation, for instance, has a cascading effect on other critical parameters.
Caption: Interrelation of electrolyte properties.
An increase in the size of the tetraalkylammonium cation generally leads to decreased ionic mobility and increased viscosity due to stronger van der Waals forces.[1] This, in turn, results in lower ionic conductivity. While the cation size has a less pronounced effect on the cathodic limit, it can influence the overall electrochemical stability window.[1]
References
Cation Size and Its Impact on Electrolyte Ionic Conductivity: A Comparative Guide
The selection of cations in an electrolyte system is a critical determinant of its ionic conductivity and overall performance in electrochemical devices. The size of the cation profoundly influences transport properties, interfacial kinetics, and ultimately, the efficiency of technologies such as batteries and dye-sensitized solar cells (DSSCs). This guide provides an objective comparison of how cation size affects electrolyte ionic conductivity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Dichotomy of Cation Size: Mobility Versus Solvation
The relationship between cation size and ionic conductivity is not always straightforward and is governed by a delicate balance between the cation's naked ionic radius and its effective size in solution, known as the Stokes radius.
-
Smaller Cations: Intuitively, one might expect smaller cations to exhibit higher mobility and thus lead to greater ionic conductivity. This is often true in systems where the charge carrier's movement is not significantly impeded by solvation or interactions with the electrolyte medium.[1] For instance, in certain scenarios, smaller cations can enhance the short-circuit current density (Jsc) in devices like DSSCs due to their higher ionic mobility.[1]
-
Larger Cations: Conversely, in many electrolyte systems, particularly in gel polymer and solid polymer electrolytes, larger cations can result in higher ionic conductivity.[2] This counterintuitive phenomenon is attributed to the lower charge density of larger cations. A lower charge density leads to weaker interactions with solvent molecules or polymer chains, resulting in a smaller effective hydrodynamic radius (Stokes radius) and, consequently, greater mobility. For example, studies on alkali metal iodides in gel polymer electrolytes have demonstrated that electrolytes containing larger cations like K+, Rb+, and Cs+ exhibit higher and more stable ionic conductivity compared to those with smaller cations like Na+ and Li+.[2]
The following table summarizes the ionic radii of common alkali metal cations and provides a qualitative trend for their ionic conductivity in different electrolyte types.
| Cation | Ionic Radius (Å) | General Trend in Liquid Electrolytes | General Trend in Gel/Solid Polymer Electrolytes |
| Li⁺ | 0.68 | Decreasing conductivity with size | Often lower conductivity |
| Na⁺ | 0.97 | ↓ | ↓ |
| K⁺ | 1.33 | ↓ | Increasing conductivity with size |
| Rb⁺ | 1.47 | ↓ | ↑ |
| Cs⁺ | 1.67 | ↓ | ↑ |
Quantitative Comparison of Ionic Conductivity
The following table presents a summary of experimental data illustrating the influence of cation size on ionic conductivity in a quasi-solid-state polyacrylonitrile (PAN) electrolyte system.
| Cation Salt | Cation Size | Ionic Conductivity (σ) at Room Temperature (S/cm) |
| NH₄I | Small | Higher |
| Prop₄NI | Intermediate | Maximum |
| Hex₄NI | Large | Lower |
Data extracted from a study on quasi-solid-state PAN electrolytes.[1]
This data highlights that for this specific system, an intermediate-sized cation (tetrapropylammonium) yields the highest ionic conductivity, demonstrating the complex interplay of factors beyond simple ionic radius.[1]
Experimental Protocol: Measuring Ionic Conductivity
The standard method for determining the ionic conductivity of an electrolyte is Electrochemical Impedance Spectroscopy (EIS).
Experimental Workflow for Ionic Conductivity Measurement
Caption: A typical experimental workflow for measuring electrolyte ionic conductivity using EIS.
Detailed Steps:
-
Cell Assembly: The electrolyte is placed between two blocking electrodes (e.g., stainless steel or platinum) in a sealed conductivity cell of known geometry. The distance between the electrodes (L) and the electrode area (A) are precisely measured.
-
EIS Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied across the cell over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[1] The resulting current and phase shift are measured to determine the complex impedance.
-
Data Analysis: The impedance data is visualized using a Nyquist plot, where the real part of the impedance (Z') is plotted against the negative imaginary part (-Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance spectrum with the real axis (Z').[1]
-
Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following formula:[1]
σ = L / (Rb * A)
Where:
-
σ is the ionic conductivity (in S/cm)
-
L is the thickness of the electrolyte (in cm)
-
Rb is the bulk resistance of the electrolyte (in Ω)
-
A is the area of the electrode (in cm²)
-
Logical Relationship: Cation Size to Device Performance
The size of the cation sets off a cascade of effects that ultimately influence the performance of an electrochemical device.
References
Validating Chemical Synthesis: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. Spectroscopic techniques serve as the workhorses for this critical validation step, providing a detailed fingerprint of the molecular structure. This guide offers an objective comparison of the three most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—alongside alternative non-spectroscopic techniques, supported by experimental data and detailed protocols.
The Spectroscopic Trio: A Powerful Alliance for Structural Elucidation
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and often definitive confirmation of a synthesized compound's structure. Each technique probes different aspects of the molecule, and their collective data provides a highly confident validation of the target structure.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of a common laboratory synthesis: the acetylation of salicylic acid to produce aspirin.
Table 1: Comparative Spectroscopic Data for Aspirin Synthesis
| Spectroscopic Technique | Starting Material (Salicylic Acid) | Product (Aspirin) | Information Gained |
| ¹H NMR (δ, ppm in CDCl₃) | ~10.8 (s, 1H, -COOH), ~7.9 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (t, 1H, Ar-H), ~4.5 (br s, 1H, -OH) | ~11.0 (s, 1H, -COOH), ~8.1 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.3 (s, 3H, -COCH₃)[1][2] | Confirmation of the addition of the acetyl group (new peak at ~2.3 ppm) and the shift in the aromatic proton signals. The disappearance of the phenolic -OH peak.[1] |
| IR Spectroscopy (ν, cm⁻¹) | ~3200-2500 (broad, O-H of COOH), ~1680 (C=O of COOH), ~1610, 1485 (C=C aromatic) | ~3200-2500 (broad, O-H of COOH), ~1750 (C=O of ester), ~1690 (C=O of COOH), ~1605, 1480 (C=C aromatic)[2] | Appearance of a new carbonyl stretch (~1750 cm⁻¹) for the ester and the disappearance of the broad phenolic O-H stretch, confirming acetylation.[2] |
| Mass Spectrometry (m/z) | 138 (M⁺) | 180 (M⁺), 138, 120, 92 | Confirmation of the molecular weight of the product (180 g/mol ). Fragmentation pattern provides further structural evidence. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the synthesized molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp, symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, coupling patterns (splitting), and integration values to elucidate the structure.
-
Protocol 2: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the positions (wavenumber, cm⁻¹) and shapes (broad, sharp) of the absorption bands to specific functional groups using correlation tables.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
The sample solution may need to be filtered to remove any particulate matter.
-
-
Instrument Setup and Ionization:
-
Choose an appropriate ionization technique based on the analyte's properties. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for volatile, nonpolar compounds.
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS, GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the isotopic pattern of the molecular ion to gain further confidence in the elemental composition.
-
Interpret the fragmentation pattern to deduce structural information about the molecule.
-
Mandatory Visualizations
Diagrams illustrating the workflow and logical relationships in the validation process provide a clear and concise overview.
References
Revolutionizing Research: A Comparative Guide to Tetraalkylammonium Salt Applications
For Researchers, Scientists, and Drug Development Professionals
Tetraalkylammonium (TAA) salts have emerged as versatile and indispensable tools across a spectrum of scientific disciplines. From enhancing the efficiency of next-generation solar cells to serving as potent antimicrobial agents and catalyzing complex organic reactions, their unique properties are paving the way for significant advancements. This guide provides an objective comparison of TAA salt performance in various key applications, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their endeavors.
High-Performance Electrolytes in Electrochemical Applications
Tetraalkylammonium salts are widely utilized as supporting electrolytes in various electrochemical systems due to their high solubility in organic solvents, wide electrochemical stability windows, and good ionic conductivity. The choice of the specific TAA salt, including the alkyl chain length of the cation and the nature of the anion, significantly impacts the performance of the electrochemical device.
Quantitative Performance Comparison
The performance of TAA salt electrolytes is critically dependent on properties such as ionic conductivity and viscosity. These parameters are influenced by the size of the tetraalkylammonium cation and the nature of the counter-anion. The following table summarizes key quantitative data for a selection of commonly used TAA salts.
| Salt | Cation | Anion | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Electrochemical Stability Window (V) |
| Tetraethylammonium Tetrafluoroborate (TEABF₄) | Tetraethylammonium (TEA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | 1.0 | ~12.2 | ~0.45 (at 20°C) | ~3.0 |
| Tetrabutylammonium Tetrafluoroborate (TBABF₄) | Tetrabutylammonium (TBA⁺) | Tetrafluoroborate (BF₄⁻) | Acetonitrile (ACN) | 1.0 | ~8.5 | ~0.65 (at 25°C) | ~3.2 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Tetrabutylammonium (TBA⁺) | Hexafluorophosphate (PF₆⁻) | Acetonitrile (ACN) | 1.0 | ~7.8 | ~0.72 (at 25°C) | ~4.5 |
| Tetrahexylammonium Perchlorate (THAP) | Tetrahexylammonium (THA⁺) | Perchlorate (ClO₄⁻) | Propylene Carbonate (PC) | 0.5 | ~2.1 | ~5.2 (at 25°C) | ~5.0 |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. A general trend indicates that smaller cations lead to higher ionic conductivity and lower viscosity.
Experimental Protocol: Ionic Conductivity Measurement
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: Prepare solutions of the tetraalkylammonium salt in the desired solvent at various concentrations. Ensure the salt is thoroughly dried to remove any water content, which can significantly affect the measurements. All handling of the electrolyte should be performed in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
Instrumentation: A conductivity cell with two parallel platinum electrodes of a known area and distance is used. This is connected to an impedance analyzer.
-
Measurement Procedure:
-
Assemble the conductivity cell inside an inert atmosphere glovebox.
-
Transfer a known volume of the dried tetraalkylammonium salt solution into the conductivity cell.
-
Seal the cell to prevent contamination.
-
Place the cell in a temperature-controlled environment and allow it to thermally equilibrate for at least 30 minutes at the desired temperature.
-
Apply a small amplitude AC voltage (e.g., 10 mV) across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis: The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot of the impedance data using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
Enhancing Perovskite Solar Cell Performance and Stability
Tetraalkylammonium salts have been successfully incorporated as additives in perovskite solar cells (PSCs) to improve their power conversion efficiency (PCE) and long-term stability.[1] These additives can passivate defects at the perovskite surface and grain boundaries, leading to reduced non-radiative recombination and improved charge carrier dynamics.
Quantitative Performance Comparison
The table below showcases the impact of different TAA salt additives on the key photovoltaic parameters of perovskite solar cells.
| Additive (TAA Salt) | Cation | Anion | Host Perovskite | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Tetrabutylammonium Bromide (TBAB) | Tetrabutylammonium (TBA⁺) | Bromide (Br⁻) | MAPbI₃ | 20.36 | 1.12 | 23.51 | 77.2 |
| Tetraethylammonium Iodide (TEAI) | Tetraethylammonium (TEA⁺) | Iodide (I⁻) | CsFAPbI₃ | 19.5 | 1.10 | 22.8 | 77.8 |
| Tetramethylammonium Chloride (TMAC) | Tetramethylammonium (TMA⁺) | Chloride (Cl⁻) | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 21.1 | 1.14 | 23.1 | 80.1 |
| Tetrapropylammonium Iodide (TPAI) | Tetrapropylammonium (TPA⁺) | Iodide (I⁻) | Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | 20.8 | 1.13 | 23.0 | 79.9 |
Note: The performance of perovskite solar cells is highly sensitive to fabrication conditions. The data presented here is for illustrative purposes to show the potential of TAA salt additives.
Experimental Protocol: Fabrication and Characterization of Perovskite Solar Cells with TAA Additives
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer (ETL).
-
-
Deposition of Electron Transport Layer (ETL):
-
Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate and anneal at 150°C.
-
-
Perovskite Layer Deposition with TAA Additive:
-
Prepare the perovskite precursor solution (e.g., FAPbI₃ and MABr in a mixed solvent of DMF and DMSO).
-
Add the desired tetraalkylammonium salt to the precursor solution at a specific concentration (e.g., 0.5 mg/mL).
-
Spin-coat the perovskite solution onto the ETL.
-
During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the film on a hotplate (e.g., at 150°C for 10 minutes).
-
-
Deposition of Hole Transport Layer (HTL):
-
Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) with additives like Li-TFSI and tBP onto the perovskite layer.
-
-
Deposition of Metal Electrode:
-
Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the solar cell.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
-
Determine the external quantum efficiency (EQE) to verify the short-circuit current density.
-
Assess the long-term stability of the devices under controlled environmental conditions (e.g., humidity and temperature).
-
Potent Antimicrobial Agents
Tetraalkylammonium salts, particularly those with long alkyl chains, exhibit significant antimicrobial activity against a broad spectrum of bacteria. Their cationic nature allows them to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death. The length of the alkyl chain is a critical determinant of their efficacy.
Quantitative Performance Comparison
The antimicrobial activity of TAA salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Alkyl Chain Length | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Dodecyltrimethylammonium Bromide | C12 | 16 | 4 |
| Tetradecyltrimethylammonium Bromide | C14 | 8 | 2 |
| Cetyltrimethylammonium Bromide | C16 | 16 | 2 |
| Benzalkonium Chloride (mixture) | C12, C14, C16 | 32 | 1 |
| Tetrabutylammonium Bromide | C4 | >1024 | >1024 |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology. Generally, an optimal alkyl chain length of C12-C16 is observed for high antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., E. coli or S. aureus) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of TAA Salt Dilutions:
-
Prepare a stock solution of the tetraalkylammonium salt in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without TAA salt) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the TAA salt at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Versatile Catalysts in Organic Synthesis
Tetraalkylammonium salts are widely employed as phase-transfer catalysts (PTCs) in a variety of organic reactions, including nucleophilic substitutions, alkylations, and condensation reactions. They facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, leading to increased reaction rates, milder reaction conditions, and improved yields.
Quantitative Performance Comparison
The catalytic efficiency of different TAA salts can be compared by examining the yield of a model reaction under standardized conditions.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Substitution: C₈H₁₇Br + KCN → C₈H₁₇CN | Tetrabutylammonium Bromide (TBAB) | 5 | Toluene/Water | 100 | 2 | 95 |
| Nucleophilic Substitution: C₈H₁₇Br + KCN → C₈H₁₇CN | Aliquat® 336 | 5 | Toluene/Water | 100 | 1.5 | 98 |
| Aldol Condensation: Benzaldehyde + Acetone | Tetrabutylammonium Hydroxide (TBAOH) | 10 | No Solvent | 25 | 4 | 85 |
| Michael Addition: Chalcone + Diethyl malonate | Benzyltriethylammonium Chloride (TEBAC) | 10 | Dichloromethane/Water | 25 | 6 | 92 |
Note: The choice of catalyst, solvent, and reaction conditions should be optimized for each specific transformation.
Experimental Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution
Synthesis of Octyl Cyanide from Octyl Bromide
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (10 mmol), toluene (20 mL), and the tetraalkylammonium salt catalyst (e.g., TBAB, 0.5 mmol, 5 mol%).
-
In a separate beaker, dissolve potassium cyanide (KCN, 15 mmol) in water (10 mL). Caution: KCN is highly toxic.
-
-
Reaction:
-
Add the aqueous KCN solution to the vigorously stirred organic mixture.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain octyl cyanide.
-
References
Safety Operating Guide
Proper Disposal of Tetrapropylammonium Bisulfate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tetrapropylammonium bisulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide outlines the necessary steps and precautions to manage its waste stream effectively and safely.
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for complete safety information. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 56211-70-2 | |
| Molecular Formula | C12H29NO4S | [1] |
| Molecular Weight | 283.43 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 158-160 °C | [1] |
| Hazard Codes | H315, H319, H335 | |
| WGK (Water Hazard Class) | 3 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all national and local regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Collection and Storage:
- Do not mix: Never mix this compound waste with other chemical waste streams.
- Original Containers: Whenever possible, store waste in its original container. If this is not feasible, use a clearly labeled, compatible container. The label should include the full chemical name and relevant hazard symbols.
- Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
- For solutions, use an inert absorbent material to contain the spill.
- Clean the affected area thoroughly.
- All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
3. Final Disposal:
- Approved Waste Disposal Facility: The disposal of this compound must be handled by a licensed and approved waste disposal company.[2]
- Do Not Dispose Down the Drain: This chemical can be harmful to aquatic life; therefore, it must not be disposed of down the drain or into any water systems.[3]
- Container Disposal: Handle uncleaned, empty containers as you would the product itself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always prioritize safety and regulatory compliance in your laboratory operations.
References
Personal protective equipment for handling Tetrapropylammonium bisulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetrapropylammonium bisulfate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is an irritant that can cause skin, eye, and respiratory tract irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Hazard Identification and Classification:
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation. | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation. | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | Warning |
Source: Sigma-Aldrich Safety Data Sheet[1]
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards to protect against splashes. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides protection against skin contact. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the solid compound to prevent inhalation of dust particles.[1] Work in a chemical fume hood is the preferred engineering control. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, using the preparation of a mobile phase for ion-pair chromatography as a representative experimental protocol.
Experimental Protocol: Preparation of a 0.005 M this compound Mobile Phase
This protocol describes the preparation of an aqueous mobile phase, a common application for this reagent.
-
Preparation and Engineering Controls:
-
Conduct all work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a calibrated analytical balance, appropriate glassware, and HPLC-grade water are available.
-
An eyewash station and safety shower must be readily accessible.
-
-
Weighing the Compound:
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh the required amount of solid this compound on an analytical balance inside the chemical fume hood to avoid generating dust.
-
-
Dissolution:
-
Slowly add the weighed solid to a volumetric flask containing a portion of the final volume of HPLC-grade water.
-
Gently swirl the flask to dissolve the solid. Avoid vigorous shaking to prevent splashing.
-
Once dissolved, bring the solution to the final volume with HPLC-grade water.
-
-
pH Adjustment and Filtration (if required):
-
If the experimental protocol requires a specific pH, adjust it using appropriate acidic or basic solutions.
-
Filter the mobile phase through a 0.45 µm filter to remove any particulate matter before use in an HPLC system.
-
-
Labeling and Storage:
-
Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
-
Store the prepared solution in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
